Cyanuric acid-13C3
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4N4O3 |
|---|---|
Molecular Weight |
171.09 g/mol |
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i1+1,2+1,3+1 |
InChI Key |
LEHOTFFKMJEONL-VMIGTVKRSA-N |
Isomeric SMILES |
C1(=O)N[13C]2=[13C](N1)NC(=O)N[13C]2=O |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Cyanuric acid-13C3?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the physical and chemical properties of Cyanuric acid-13C3, an isotopically labeled compound crucial for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative analysis. This document outlines its core characteristics, experimental protocols for its synthesis and analysis, and key chemical interactions.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of cyanuric acid where the three carbon atoms in the triazine ring are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | |
| Melting Point | >360 °C | |
| Solubility | Soluble in DMSO.[2] Slightly soluble in cold water, soluble in hot water. Insoluble in cold organic solvents like alcohol, ether, and benzene.[3] |
Chemical Properties
The chemical identity and key identifiers of this compound are presented below, providing a comprehensive chemical profile.
| Property | Value | Source |
| Chemical Formula | ¹³C₃H₃N₃O₃ | [4] |
| Molecular Weight | 132.05 g/mol | [4] |
| CAS Number | 201996-37-4 | [4] |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Chemical Purity | ≥95% | [4][5] |
| SMILES | O=[13C]1N--INVALID-LINK--N--INVALID-LINK--N1 | |
| InChI | 1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. This section provides protocols for the synthesis and solubility determination of this compound.
Synthesis of this compound
This compound can be synthesized from ¹³C₃-cyanuric chloride. The following protocol is adapted from a method used for preparing labeled internal standards for analytical testing.[6]
Materials:
-
¹³C₃-Cyanuric chloride
-
Acetonitrile
-
Water
-
Formic acid
Procedure:
-
Dissolve ¹³C₃-cyanuric chloride (45 mg, 244 µmol) in acetonitrile (7.5 ml).
-
Add water (2.5 ml) to the solution.
-
Acidify the solution with formic acid (100 µl).
-
Place the reaction mixture in an oil bath pre-heated to 65°C.
-
Stir the solution for 4 hours.
-
Upon completion, the mixture is worked up to yield this compound as a white powder.
-
The product's chemical and isotopic purity should be confirmed by mass spectrometry and HPLC analysis.[6]
Determination of Aqueous Solubility
A general procedure for determining the solubility of an organic compound in water is as follows:
Materials:
-
This compound
-
Distilled water
-
Small test tubes
-
Vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC or other suitable analytical instrument
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) and place it in a small test tube.
-
Add a known volume of distilled water (e.g., 1 ml) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Allow the mixture to equilibrate at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the sample to pellet any undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a calibrated analytical method such as HPLC-UV.
-
The solubility is then calculated and expressed in mg/L or mol/L.
Chemical Behavior and Interactions
Understanding the chemical behavior of this compound is essential for its application in various scientific disciplines. This section explores its tautomerism and its significant interaction with melamine.
Tautomerism of Cyanuric Acid
Cyanuric acid exists in a tautomeric equilibrium between the keto (isocyanuric acid) and enol (cyanuric acid) forms. In solution, the keto form is predominant.[7] This equilibrium is a fundamental aspect of its chemical reactivity.
Caption: Tautomeric equilibrium of Cyanuric Acid.
Interaction with Melamine
Cyanuric acid and melamine interact through extensive hydrogen bonding to form a highly insoluble crystalline complex known as melamine cyanurate.[8] This interaction is of significant interest in toxicology, particularly in the context of food safety, as the formation of these crystals in renal tubules can lead to kidney failure.[8][9]
Caption: Interaction of Cyanuric Acid and Melamine.
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and quantification of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR spectroscopy is a powerful tool for confirming the isotopic labeling of this compound. The spectrum will show a single peak corresponding to the three equivalent carbon atoms in the triazine ring, with its chemical shift providing information about the electronic environment of the carbon atoms. A published ¹³C-NMR spectrum of ¹³C-labeled cyanuric acid confirms its structure.[10]
Mass Spectrometry (MS)
This compound is well-suited for analysis by mass spectrometry. Due to the incorporation of three ¹³C atoms, its mass spectrum will exhibit a molecular ion peak (M+) at m/z 132, which is 3 mass units higher than that of unlabeled cyanuric acid (m/z 129). This mass shift is the basis for its use as an internal standard in isotope dilution mass spectrometry methods for the accurate quantification of cyanuric acid in various matrices.[6]
Applications in Research and Development
The primary application of this compound is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection and quantification of melamine and cyanuric acid in food products and biological samples.[6] Its use improves the accuracy and precision of these methods by correcting for matrix effects and variations in instrument response. Furthermore, as a stable isotope-labeled compound, it can be used as a tracer in metabolic and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of cyanuric acid in biological systems.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigating the interaction between melamine and cyanuric acid using a Physiologically-Based Toxicokinetic model in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS 201996-37-4 | LGC Standards [lgcstandards.com]
- 6. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanuric acid - Wikipedia [en.wikipedia.org]
- 8. Melamine cyanurate - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesis and Purification of Cyanuric Acid-¹³C₃: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of isotopically labeled Cyanuric acid-¹³C₃ for research purposes. This document outlines a reliable synthetic route, detailed experimental protocols, and methods for purification and characterization. Furthermore, it explores the application of Cyanuric acid-¹³C₃ in research, particularly in metabolic studies and as an internal standard for quantitative analysis.
Synthesis of Cyanuric Acid-¹³C₃
The synthesis of Cyanuric acid-¹³C₃ is most effectively achieved through the acid-catalyzed hydrolysis of [¹³C₃]-cyanuric chloride. This method offers a direct and high-yielding route to the desired labeled compound.[1]
Reaction:
[¹³C₃]-Cyanuric Chloride + 3H₂O → Cyanuric Acid-¹³C₃ + 3HCl
The reaction proceeds by the nucleophilic substitution of the chlorine atoms on the triazine ring with hydroxyl groups from water, catalyzed by an acid.
Key Synthesis Parameters
| Parameter | Value | Reference |
| Starting Material | [¹³C₃]-Cyanuric Chloride | [1] |
| Solvent | Acetonitrile/Water | [1] |
| Catalyst | Formic Acid | |
| Reaction Temperature | 65 °C | |
| Reaction Time | 4 hours | |
| Typical Yield | >98% (chemical purity) | |
| Isotopic Purity | 99 atom % ¹³C |
Experimental Protocols
Synthesis of Cyanuric Acid-¹³C₃
This protocol is adapted from the method described by Varelis & Jeskelis (2008).[1]
Materials:
-
[¹³C₃]-Cyanuric Chloride
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve [¹³C₃]-cyanuric chloride in a solution of acetonitrile and water.
-
Add a catalytic amount of formic acid to the solution.
-
Heat the reaction mixture to 65 °C with constant stirring.
-
Maintain the reaction at this temperature for 4 hours to ensure complete hydrolysis.
-
After 4 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white powder is Cyanuric acid-¹³C₃.
Purification by Recrystallization
Cyanuric acid has low solubility in cold water but its solubility increases significantly with temperature, making recrystallization from water an effective purification method.[2][3]
Materials:
-
Crude Cyanuric acid-¹³C₃
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude Cyanuric acid-¹³C₃ powder to an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the suspension on a hot plate with stirring until the cyanuric acid completely dissolves. The solubility of cyanuric acid in water is 0.2% at 25 °C and increases to 2.6% at 90 °C.[2]
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield of crystals, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified Cyanuric acid-¹³C₃ crystals in a desiccator or a vacuum oven at a low temperature.
Characterization
1. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-50 mg of the purified Cyanuric acid-¹³C₃ in a suitable deuterated solvent (e.g., DMSO-d₆).[4] Transfer the solution to an NMR tube.
-
Analysis: The ¹³C NMR spectrum should show a single peak corresponding to the three equivalent carbon atoms of the cyanuric acid ring. The chemical shift will be indicative of the s-triazine ring structure.
2. Mass Spectrometry (MS):
-
Analysis: Mass spectrometry can confirm the molecular weight of Cyanuric acid-¹³C₃ (132.05 g/mol ) and its isotopic purity.
Application in Research
Internal Standard for Quantitative Analysis
Cyanuric acid-¹³C₃ is an excellent internal standard for the quantification of melamine and cyanuric acid in various matrices, such as food and biological samples, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5] The stable isotope-labeled internal standard co-elutes with the analyte and is detected by the mass spectrometer, allowing for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]
Metabolic Flux Analysis
Isotopically labeled compounds like Cyanuric acid-¹³C₃ are valuable tracers in metabolic flux analysis (MFA). By introducing the labeled compound into a biological system, researchers can track the metabolic fate of the carbon atoms through various pathways. This allows for the elucidation of metabolic networks and the quantification of fluxes through different reactions. For instance, it can be used to study the biodegradation pathways of cyanuric acid in microorganisms.
Visualizations
Caption: Synthesis of Cyanuric Acid-¹³C₃ from [¹³C₃]-Cyanuric Chloride.
Caption: Experimental workflow for a metabolic study using Cyanuric Acid-¹³C₃.
References
- 1. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. troublefreepool.com [troublefreepool.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. researchgate.net [researchgate.net]
Navigating the Landscape of Cyanuric Acid-¹³C₃ Standards: A Technical Guide
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. This in-depth guide provides a comprehensive overview of the commercial availability and purity of Cyanuric Acid-¹³C₃, a critical internal standard for the analysis of melamine and its derivatives.
Cyanuric Acid-¹³C₃ serves as an ideal internal standard for the quantification of cyanuric acid and related compounds in various matrices, including food, environmental, and biological samples. Its structural and chemical similarity to the unlabeled analyte ensures comparable extraction efficiency and ionization response, while its mass shift allows for clear differentiation in mass spectrometric analyses. This principle, known as isotope dilution mass spectrometry, is the gold standard for accurate and precise quantification.
Commercial Availability
A range of suppliers offer Cyanuric Acid-¹³C₃ standards in various formats, from neat solids to solutions in specified concentrations. The choice of format depends on the specific needs of the laboratory and the intended application. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Format | Available Quantities/Concentrations |
| Sigma-Aldrich (Merck) | Cyanuric acid-¹³C₃ | 201996-37-4 | Neat Solid | 10 mg |
| Cyanuric acid-¹³C₃ PESTANAL®, analytical standard | 201996-37-4 | Neat Solid | 10 mg | |
| Santa Cruz Biotechnology | Cyanuric Acid-¹³C₃ | 201996-37-4 | Neat Solid | Inquire |
| LGC Standards | Cyanuric Acid-¹³C₃ | 201996-37-4 | Neat Solid | 5 mg, 50 mg |
| MedchemExpress | Cyanuric acid-¹³C₃ | 201996-37-4 | Neat Solid | 1 mg, 5 mg |
| Cambridge Isotope Laboratories, Inc. | Cyanuric acid (¹³C₃, 99%) | 201996-37-4 | Solution | 100 µg/mL in Water (1.2 mL) |
| CRM LABSTANDARD | Cyanuric Acid-¹³C₃ solution | 201996-37-4 | Solution | 100 mg/L, 1000 mg/L in Methanol (1.1 mL ampoule) |
Purity Specifications
The purity of an internal standard is paramount for accurate quantification. Suppliers typically provide a Certificate of Analysis (CoA) with detailed information on chemical and isotopic purity. It is crucial to consult the lot-specific CoA for precise data.
| Supplier | Chemical Purity Specification | Isotopic Purity/Enrichment Specification | Analytical Method |
| Sigma-Aldrich (Merck) | ≥97% (CP) | 99 atom % ¹³C | Refer to CoA |
| Santa Cruz Biotechnology | ≥95%[1] | 99%[1] | Refer to CoA[1] |
| LGC Standards | >95% (HPLC)[2] | Not specified on product page | HPLC[2] |
| MedchemExpress | Not specified on product page | Not specified on product page | Refer to CoA |
| Cambridge Isotope Laboratories, Inc. | Not specified on product page | 99% | Refer to CoA |
| CRM LABSTANDARD | Not specified on product page | Not specified on product page | Refer to CoA |
Principle of Isotope Dilution Mass Spectrometry
The use of Cyanuric Acid-¹³C₃ as an internal standard is based on the principle of isotope dilution mass spectrometry. This technique involves adding a known amount of the labeled standard to a sample before any sample preparation steps. The labeled standard and the native analyte behave identically during extraction, cleanup, and analysis. The ratio of the signal from the native analyte to the signal from the labeled standard in the mass spectrometer is then used to calculate the concentration of the native analyte in the original sample. This method effectively corrects for any sample loss during preparation and for variations in instrument response.
Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocol: Quantification of Cyanuric Acid in Food Matrices by LC-MS/MS
The following is a generalized experimental protocol for the quantification of cyanuric acid in a food matrix using Cyanuric Acid-¹³C₃ as an internal standard. This protocol is based on established methods and should be optimized for the specific matrix and instrumentation used.
1. Reagents and Materials
-
Cyanuric Acid standard
-
Cyanuric Acid-¹³C₃ internal standard solution (e.g., 1 µg/mL in a suitable solvent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation
-
Homogenization: Homogenize the solid food sample.
-
Spiking: To a known weight of the homogenized sample (e.g., 1 g), add a precise volume of the Cyanuric Acid-¹³C₃ internal standard solution.
-
Extraction: Add an appropriate extraction solvent (e.g., acetonitrile/water, 50/50, v/v) to the spiked sample. Vortex and sonicate to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to pellet solid material.
-
Cleanup (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant from the centrifugation step onto the cartridge. Wash the cartridge to remove interfering substances. Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable column for polar compounds (e.g., HILIC or a polar-embedded C18).
-
Mobile Phase: A gradient of two mobile phases, for example:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for cyanuric acid.
-
Multiple Reaction Monitoring (MRM): Monitor at least two MRM transitions for both cyanuric acid and Cyanuric Acid-¹³C₃ for confident identification and quantification.
-
Cyanuric Acid: e.g., Q1: 128.0 -> Q3: 42.0 (quantifier), Q1: 128.0 -> Q3: 85.0 (qualifier)
-
Cyanuric Acid-¹³C₃: e.g., Q1: 131.0 -> Q3: 43.0 (quantifier), Q1: 131.0 -> Q3: 87.0 (qualifier)
-
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of both cyanuric acid and Cyanuric Acid-¹³C₃.
-
Calculate the peak area ratio of cyanuric acid to Cyanuric Acid-¹³C₃.
-
Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of cyanuric acid and a constant concentration of Cyanuric Acid-¹³C₃. Plot the peak area ratio against the concentration of cyanuric acid.
-
Determine the concentration of cyanuric acid in the sample by interpolating its peak area ratio on the calibration curve.
Analytical Workflow for Cyanuric Acid Quantification.
This guide provides a foundational understanding of the commercial availability, purity, and application of Cyanuric Acid-¹³C₃ standards. For successful implementation, researchers should always refer to the supplier's documentation and develop and validate methods specific to their analytical needs.
References
The Synthesis, Enrichment, and Stability of Cyanuric Acid-¹³C₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment, synthesis, and stability of Cyanuric acid-¹³C₃. This isotopically labeled compound is a crucial internal standard for quantitative analysis in various research and development applications, particularly in food safety and environmental analysis. Understanding its synthesis and stability is paramount for ensuring accurate and reliable experimental results.
Isotopic Enrichment and Synthesis of Cyanuric Acid-¹³C₃
The synthesis of Cyanuric acid-¹³C₃ with high isotopic purity is essential for its use as an internal standard. The most common methods involve the use of ¹³C-labeled precursors. Two primary synthetic routes have been documented: one starting from ¹³C-urea and another from ¹³C₃-cyanuric chloride.
Synthesis from ¹³C-Urea:
A cost-effective and efficient method for producing ¹³C₃-Cyanuric acid involves the thermolysis and condensation of ¹³C-urea.[1] In this process, ¹³C-urea is heated to a high temperature (around 200 °C), leading to its decomposition and subsequent cyclotrimerization to form the stable triazine ring of cyanuric acid.[1] To achieve a high yield, it is crucial to control the reaction temperature and to conduct the synthesis under vacuum to remove ammonia, which is a byproduct of the reaction.[1]
Synthesis from ¹³C₃-Cyanuric Chloride:
Another established method for synthesizing ¹³C₃-Cyanuric acid is through the hydrolysis of ¹³C₃-cyanuric chloride.[2] This reaction is typically carried out in acidified water. This method provides a direct route to the desired product with excellent isotopic and chemical purities.[2]
The isotopic enrichment of the final product is determined by the isotopic purity of the starting materials. Commercially available ¹³C-labeled precursors often have an isotopic purity of 99%.
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and analysis of Cyanuric acid-¹³C₃. The following sections outline the key experimental protocols.
Synthesis of ¹³C₃-Cyanuric Acid from ¹³C-Urea
This protocol is adapted from the synthesis of ¹³C₃-simazine, which involves the initial production of ¹³C₃-Cyanuric acid.[1]
Materials:
-
¹³C-Urea (isotopic purity ≥ 99%)
-
High-temperature reaction vessel
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Place ¹³C-urea into the reaction vessel.
-
Connect the vessel to a vacuum pump to reduce the pressure.
-
Heat the ¹³C-urea to approximately 200 °C while maintaining the vacuum.
-
Continue heating until the evolution of ammonia gas ceases.
-
Allow the reaction vessel to cool to room temperature.
-
The resulting solid is ¹³C₃-Cyanuric acid.
-
Further purification can be achieved by recrystallization from water.
Synthesis of ¹³C₃-Cyanuric Acid from ¹³C₃-Cyanuric Chloride
This protocol is based on the method described for the preparation of labeled internal standards.[2]
Materials:
-
¹³C₃-Cyanuric chloride (isotopic purity ≥ 99%)
-
Acidified water (e.g., with HCl)
-
Reaction flask with a reflux condenser
-
Stirring plate
Procedure:
-
Add ¹³C₃-cyanuric chloride to a reaction flask.
-
Add acidified water to the flask.
-
Heat the mixture and reflux with stirring.
-
Monitor the reaction until completion (e.g., by thin-layer chromatography).
-
Cool the reaction mixture and collect the precipitated ¹³C₃-Cyanuric acid by filtration.
-
Wash the product with cold water and dry under vacuum.
Analysis of Isotopic Enrichment
The isotopic enrichment of Cyanuric acid-¹³C₃ can be determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: Isotope dilution mass spectrometry is a powerful technique for quantifying the isotopic distribution.[2][3][4] By comparing the mass spectrum of the labeled compound to an unlabeled standard, the percentage of ¹³C incorporation can be accurately determined.
-
NMR Spectroscopy: ¹³C NMR spectroscopy can also be used to assess isotopic enrichment.[5][6][7] The presence and intensity of the signals corresponding to the ¹³C-labeled carbon atoms provide a direct measure of the enrichment.
Stability and Degradation of Cyanuric Acid
The stability of Cyanuric acid-¹³C₃ is a critical factor for its use as an internal standard. While studies specifically on the labeled compound are limited, the degradation pathways of unlabeled cyanuric acid are well-understood and provide a strong indication of the stability of its isotopically labeled counterpart. The primary degradation mechanisms are biodegradation, oxidation by chlorine, and photolysis.
| Degradation Pathway | Conditions | Key Intermediates | Final Products |
| Biodegradation | Anaerobic or low-oxygen environments (e.g., soil, sewage)[8][9] | Biuret, Allophanate[10][11] | Ammonia and Carbon Dioxide[8] |
| Oxidation by Chlorine | Presence of free chlorine, temperature-dependent[10] | - | - |
| Photolysis | Exposure to sunlight, involves hydroxyl radicals[10] | - | - |
Biodegradation: Cyanuric acid is readily biodegradable under anaerobic or low-oxygen conditions.[8][9] The degradation is a hydrolytic process that does not consume oxygen.[8] The metabolic pathway proceeds through the formation of biuret and allophanate, ultimately yielding ammonia and carbon dioxide.[10][11] Some studies have identified two distinct metabolic routes for cyanuric acid degradation, both of which converge at the formation of allophanate.[12]
Oxidation by Chlorine: In environments such as swimming pools, cyanuric acid can be slowly degraded by chlorine.[10] The rate of this degradation is dependent on temperature and the ratio of free chlorine to cyanuric acid.[10]
Photolysis: Degradation by sunlight is also possible, though it is a slower process. This degradation is mediated by hydroxyl radicals produced from the breakdown of chlorine in the presence of sunlight.[10]
Storage and Handling: For long-term stability, stock solutions of Cyanuric acid-¹³C₃ should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[13] Working standards in eluent stored at room temperature have been observed to deteriorate over several weeks.[14]
Visualizing Synthesis and Degradation Pathways
The following diagrams illustrate the synthesis workflow and the primary degradation pathway of Cyanuric acid.
Caption: Synthesis workflow for Cyanuric acid-¹³C₃.
Caption: Biodegradation pathway of Cyanuric acid.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biodegradation of cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. troublefreepool.com [troublefreepool.com]
- 11. Cyanuric acid degradation pathway [eawag-bbd.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdc.gov [cdc.gov]
Unraveling the Isotopic Signature: A Technical Guide to the Mass Spectrum of Cyanuric Acid-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Cyanuric acid-¹³C₃, a critical internal standard for quantitative studies. By understanding its fragmentation pattern, researchers can ensure accurate and reliable results in various analytical applications, including food safety and drug metabolism studies. This document presents key quantitative data, detailed experimental protocols, and a visual representation of the fragmentation pathway to facilitate a deeper understanding of this isotopically labeled compound.
Mass Spectral Data: A Comparative Analysis
The mass spectrum of Cyanuric acid-¹³C₃ is characterized by a distinct isotopic shift compared to its unlabeled counterpart. The incorporation of three ¹³C atoms results in a 3 Dalton increase in the molecular weight and the m/z of its fragment ions. The prominent ions observed in the mass spectra of both unlabeled and ¹³C₃-labeled cyanuric acid are summarized below for direct comparison.
| Ion Description | Unlabeled Cyanuric Acid (m/z) | Cyanuric Acid-¹³C₃ (m/z) |
| Molecular Ion [M]⁺ | 129 | 132 |
| Fragment Ion | 86 | 87 |
| Fragment Ion | 70 | - |
| Fragment Ion | 43 | 43 |
Note: The relative abundances of these ions can vary depending on the specific ionization and fragmentation conditions used in the mass spectrometer.
Deciphering the Fragmentation Pathway
The fragmentation of cyanuric acid and its ¹³C₃-labeled analogue in the mass spectrometer provides valuable structural information. The collision-induced dissociation (CID) mass spectrum of Cyanuric acid-¹³C₃ reveals two primary fragment ions at m/z 43 and 87.[1] A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of Cyanuric acid-¹³C₃.
Experimental Protocol: Isotope Dilution Liquid Chromatography-Mass Spectrometry (LC/MS)
The data for Cyanuric acid-¹³C₃ was obtained using an isotope dilution liquid chromatography/mass spectrometry (LC/MS) method. This technique is widely employed for its high sensitivity and specificity in quantitative analysis.
Sample Preparation:
[¹³C₃]-Cyanuric acid was synthesized from [¹³C₃]-cyanuric chloride through a reaction with acidified water.[1][2] The resulting product was of high isotopic and chemical purity.[1][2] For analysis, the labeled cyanuric acid is used as an internal standard, spiked into the sample matrix.
Chromatography:
The separation is achieved using a normal phase high-performance liquid chromatography (HPLC) system, often in hydrophilic interaction mode (HILIC).[2]
Mass Spectrometry:
A tandem mass spectrometer equipped with a heated electrospray ionization (HESI) source is used for detection.[1] The instrument is operated in selected reaction monitoring (SRM) mode to monitor the specific transitions from the parent ion to the fragment ions.
Key Mass Spectrometer Settings:
-
Sheath and Auxiliary Gas Flow: Optimized for the specific instrument and analyte.
-
Vaporizer and Capillary Ion Transfer Tube Temperatures: Typically set around 250°C and 350°C, respectively.[1]
-
Collision Gas: Argon is commonly used for collision-induced dissociation.
-
Resolution: Both quadrupoles are generally set to a resolution of 0.7 Daltons FWHM.[1]
This detailed understanding of the mass spectrum and fragmentation of Cyanuric acid-¹³C₃, coupled with a robust analytical method, is paramount for researchers and scientists in achieving accurate and defensible quantitative results. The provided data and protocols serve as a valuable resource for method development and data interpretation in the fields of analytical chemistry, toxicology, and drug development.
References
The Unseen Distinction: A Technical Guide to Cyanuric Acid and its Stable Isotope Labeled Counterpart, Cyanuric Acid-¹³C₃
For researchers, scientists, and professionals in drug development, precision and accuracy are paramount. In the realm of analytical chemistry and metabolic studies, the use of stable isotope-labeled internal standards is a cornerstone of robust quantification. This guide provides an in-depth technical examination of the key differences between cyanuric acid and its carbon-13 labeled analogue, cyanuric acid-¹³C₃, offering insights into their respective properties, applications, and the experimental protocols that underpin their use.
Core Physicochemical Differences: A Quantitative Comparison
The fundamental distinction between cyanuric acid and cyanuric acid-¹³C₃ lies in the isotopic composition of their carbon atoms. In cyanuric acid-¹³C₃, the three carbon atoms of the triazine ring are replaced with the stable, heavier isotope of carbon, ¹³C. This substitution results in a predictable mass shift without altering the chemical properties of the molecule. This mass difference is the key to its utility in analytical methodologies.
| Property | Cyanuric Acid | Cyanuric Acid-¹³C₃ |
| Molecular Formula | C₃H₃N₃O₃ | ¹³C₃H₃N₃O₃ |
| Molecular Weight | 129.07 g/mol [1] | 132.05 g/mol [2][3] |
| Mass Shift | N/A | M+3[4] |
| CAS Number | 108-80-5[2][3] | 201996-37-4[2][3] |
| Appearance | White crystalline powder[1][5] | White to off-white solid[2] |
| Isotopic Purity | Not Applicable | Typically >99 atom % ¹³C[4][6] |
| Chemical Purity | Varies by grade | Typically >95-98%[3][7] |
The Role of Cyanuric Acid-¹³C₃ as an Internal Standard
Cyanuric acid-¹³C₃ serves as an indispensable internal standard for the accurate quantification of cyanuric acid in various complex matrices, such as food, environmental, and biological samples.[2][8] Its utility stems from the principles of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the labeled standard (cyanuric acid-¹³C₃) is added to a sample containing the unlabeled analyte (cyanuric acid). The two compounds are chemically identical and therefore exhibit the same behavior during sample preparation, extraction, and chromatographic separation.
However, due to their mass difference, they are readily distinguishable by a mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as any sample loss or matrix effects during the analytical process will affect both compounds equally, leaving the ratio unchanged.
Experimental Protocols: Synthesis and Analytical Application
Synthesis of Cyanuric Acid-¹³C₃
The synthesis of cyanuric acid-¹³C₃ is typically achieved from a ¹³C-labeled precursor. A common method involves the hydrolysis of ¹³C₃-cyanuric chloride.[8][9]
Methodology:
-
Starting Material: ¹³C₃-cyanuric chloride is dissolved in a suitable solvent, such as acetonitrile.[9]
-
Hydrolysis: Water and an acid, such as formic acid, are added to the solution.[9]
-
Reaction Conditions: The mixture is heated (e.g., at 65°C) and stirred for several hours to facilitate the hydrolysis of the chloride groups to hydroxyl groups, forming the cyanuric acid ring.[9]
-
Work-up: Following the reaction, a work-up procedure is performed to isolate and purify the ¹³C₃-cyanuric acid product, which is typically obtained as a white powder.[9]
-
Purity Analysis: The chemical and isotopic purity of the synthesized standard is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[9]
Analytical Workflow for Quantification of Cyanuric Acid using LC-MS/MS
The following workflow outlines the typical steps for the determination of cyanuric acid in a sample matrix using cyanuric acid-¹³C₃ as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Steps:
-
Sample Preparation: A known quantity of the sample is homogenized.
-
Internal Standard Spiking: A precise amount of cyanuric acid-¹³C₃ solution is added to the sample.[8]
-
Extraction: The cyanuric acid and its labeled internal standard are extracted from the sample matrix using a suitable solvent, often aqueous methanol.[8]
-
Clean-up: The extract is purified using techniques like liquid-liquid extraction and solid-phase extraction (SPE) to remove interfering substances.[8]
-
LC Separation: The cleaned extract is injected into an HPLC system, where cyanuric acid and cyanuric acid-¹³C₃ co-elute. A hydrophilic interaction liquid chromatography (HILIC) mode is often employed.[8]
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both cyanuric acid and cyanuric acid-¹³C₃ are monitored for highly selective detection.[10]
-
Quantification: The concentration of cyanuric acid in the original sample is calculated by comparing the peak area ratio of the unlabeled analyte to the labeled internal standard against a calibration curve.[8]
Biological Significance: Cyanuric Acid Degradation Pathways
Cyanuric acid is a metabolic intermediate in the degradation of s-triazine compounds, such as the herbicide atrazine.[11] Several bacterial species have evolved pathways to mineralize cyanuric acid to ammonia and carbon dioxide.[11] Understanding these pathways is crucial for bioremediation and environmental science. Two primary degradation pathways have been identified.
Pathway Descriptions:
-
Pseudomonas sp. ADP Pathway: In this well-characterized pathway, cyanuric acid is first hydrolyzed by the enzyme cyanuric acid hydrolase (AtzD) to 1-carboxybiuret.[11][12] Subsequently, 1-carboxybiuret amidohydrolase (AtzE) deaminates 1-carboxybiuret to form 1,3-dicarboxyurea, which is further metabolized.[11]
-
Biuret Pathway: A more recently discovered and reportedly more prevalent pathway involves the decarboxylation of carboxybiuret (the product of AtzD or TrtA) by the enzyme TrtB to generate biuret.[12][13] Biuret is then hydrolyzed by biuret hydrolase (BiuH) to allophanate, which enters the common downstream catabolic steps.[12][13]
Conclusion
The key distinction between cyanuric acid and cyanuric acid-¹³C₃ is the isotopic labeling of the latter, which imparts a mass difference that is leveraged for highly accurate and precise quantification in analytical chemistry. This technical guide has provided a comparative overview of their physicochemical properties, detailed the experimental protocols for the synthesis and application of the labeled standard, and visualized the biological degradation pathways of cyanuric acid. For researchers in drug development and related scientific fields, a thorough understanding of these differences and methodologies is essential for generating reliable and reproducible data.
References
- 1. Cyanuric acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyanuric Acid-13C3 | CAS 201996-37-4 | LGC Standards [lgcstandards.com]
- 4. This compound 13C 99atom , 97 CP 201996-37-4 [sigmaaldrich.com]
- 5. The preparation of cyanuric acid_Chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 13C Labeled Compounds in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular metabolism, the intricate network of biochemical reactions that sustain life, is fundamental to understanding health and disease. Stable isotope tracing, utilizing non-radioactive isotopes like Carbon-13 (¹³C), has emerged as a cornerstone of metabolic research, offering unparalleled insights into the dynamic nature of metabolic pathways.[1][2] By replacing the naturally abundant ¹²C with ¹³C in metabolic substrates, researchers can track the journey of carbon atoms through various metabolic routes, providing a quantitative snapshot of cellular bioenergetics and biosynthesis.[2] This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹³C labeled compounds in metabolic research, with a focus on their utility for the scientific and drug development communities.
The core strength of ¹³C tracer analysis lies in its ability to elucidate metabolic fluxes—the rates of intracellular reactions.[2] This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying the intricate network of metabolic reactions within a cell.[2] By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopologue distribution (MID), is a direct reflection of the active metabolic pathways.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then employed to measure these MIDs, which are subsequently used in computational models to estimate intracellular fluxes.[3]
This guide will delve into the practical applications of ¹³C labeled compounds, from unraveling the metabolic reprogramming in cancer to identifying novel therapeutic targets and understanding drug mechanisms. We will provide detailed experimental protocols for key techniques, present quantitative data in a clear and structured format, and utilize visualizations to illustrate complex metabolic pathways and experimental workflows.
Core Applications in Metabolic Research
The versatility of ¹³C labeled compounds has led to their widespread application across various fields of metabolic research.
Cancer Metabolism
A hallmark of many cancer cells is a profound alteration in their metabolism, famously described as the Warburg effect, where cells exhibit increased glucose uptake and lactate production even in the presence of oxygen.[4][5] ¹³C tracer studies have been instrumental in dissecting this phenomenon and other metabolic adaptations in cancer. By tracing the fate of ¹³C-glucose and ¹³C-glutamine, researchers can quantify the flux through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, revealing how cancer cells rewire their metabolism to support rapid proliferation and survival.[1][6][7][8] This knowledge is crucial for identifying metabolic vulnerabilities that can be exploited for therapeutic intervention.[7]
Drug Development
In the pharmaceutical industry, ¹³C labeled compounds are invaluable tools for elucidating drug mechanisms of action, identifying off-target effects, and discovering novel drug targets.[1] By performing ¹³C tracer experiments in the presence and absence of a drug, scientists can pinpoint the specific metabolic pathways modulated by the compound.[2] This approach provides a functional readout of drug activity at the metabolic level, complementing traditional target-based assays. Furthermore, ¹³C-labeled versions of drug candidates are used in pharmacokinetic and metabolism studies to track their absorption, distribution, metabolism, and excretion (ADME) profiles.
Inborn Errors of Metabolism
Inborn errors of metabolism (IEMs) are a class of genetic disorders that result from defects in specific enzymes, leading to the disruption of metabolic pathways.[3][9] Stable isotope tracing with ¹³C-labeled substrates offers a powerful method to study the metabolic consequences of these enzymatic deficiencies in a quantitative manner.[3][9] By measuring the flux through the affected and compensatory pathways, researchers can gain a deeper understanding of the pathophysiology of IEMs and evaluate the efficacy of therapeutic interventions.[3]
Neurodegenerative Diseases
Emerging evidence suggests that metabolic dysregulation plays a significant role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10] ¹³C tracer studies, often coupled with in vivo magnetic resonance spectroscopy (MRS), are being used to investigate alterations in brain energy metabolism in these conditions.[10][11] These studies can provide insights into how neuronal metabolism is compromised and may help in the development of novel therapeutic strategies aimed at restoring metabolic function.
Data Presentation: Quantitative Metabolic Flux Analysis
The following tables summarize quantitative data from ¹³C-MFA studies, showcasing the types of insights that can be gained. The data is presented as normalized flux values, where a specific uptake rate (e.g., glucose uptake) is set to 100.
Table 1: Metabolic Fluxes in a Cancer Cell Line (A549 Lung Carcinoma)
This table presents the estimated metabolic fluxes for the A549 cancer cell line, which is known to exhibit the Warburg effect. The data highlights the high glycolytic flux and the significant contribution of glutamine to the TCA cycle.
| Reaction/Pathway | Abbreviation | Relative Flux (mol/100 mol Glucose) |
| Glucose Uptake | GLCupt | 100 |
| Glycolysis (Glucose -> Pyruvate) | Glyc | 85 |
| Lactate Secretion | LACout | 80 |
| Pentose Phosphate Pathway (oxidative) | PPPox | 5 |
| Pyruvate Dehydrogenase | PDH | 10 |
| Pyruvate Carboxylase | PC | 15 |
| Glutamine Uptake | GLNut | 50 |
| Glutaminolysis (Glutamine -> α-KG) | Glnlysis | 45 |
| TCA Cycle (α-KG -> Malate) | TCA | 60 |
| Malic Enzyme | ME | 10 |
| Citrate Export for Fatty Acid Synthesis | CITexp | 5 |
Data adapted from Metallo et al., 2009.
Table 2: Fatty Acid Oxidation Fluxes in Proliferative vs. Oxidative Cells
This table compares the fate of ¹³C-labeled fatty acid-derived carbon in proliferating cells (e.g., cancer cells) versus cells with a more oxidative phenotype (e.g., cardiomyocytes). It demonstrates that while both cell types robustly oxidize fatty acids, the downstream fate of the resulting citrate differs significantly.
| Metabolic Fate of ¹³C-Palmitate | Proliferative Cells (Relative Flux) | Oxidative Cells (Relative Flux) |
| β-oxidation (Palmitate -> Acetyl-CoA) | High | High |
| Canonical TCA Cycle (Citrate -> α-KG) | Low | High |
| Citrate Export to Cytosol | High | Low |
| Conversion to Unlabeled Malate (in cytosol) | High | Low |
Data conceptualized from Chen et al., 2024.[8][12][13]
Table 3: Pentose Phosphate Pathway Flux in Neurons
This table shows the distribution of glucose metabolism in cultured neurons, highlighting the significant flux through the pentose phosphate pathway, which is crucial for producing NADPH for antioxidant defense.
| Pathway | Percentage of Glucose Metabolism |
| Glycolysis | 52% |
| Oxidative/Non-oxidative Pentose Cycle | 19% |
| Oxidative PPP / Nucleotide Synthesis | 29% |
Data adapted from McKenna et al., 2016.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments involving ¹³C labeled compounds.
Protocol 1: ¹³C Labeling in Adherent Mammalian Cells for Steady-State MFA
Objective: To achieve isotopic steady-state labeling of intracellular metabolites for the quantification of metabolic fluxes.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by dissolving glucose-free DMEM powder in Milli-Q water. Supplement with necessary components (e.g., amino acids, vitamins) and add the ¹³C-labeled glucose to the desired final concentration (e.g., 25 mM). Add 10% dFBS.[14]
-
Adaptation Phase (Recommended): To ensure isotopic equilibrium for steady-state analysis, adapt the cells to the labeling medium for at least 24-48 hours, or for a duration equivalent to several cell doublings.[14]
-
Labeling: a. Aspirate the standard culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the pre-warmed ¹³C-labeling medium to the wells. d. Incubate the cells for a period sufficient to reach isotopic steady state (typically 24 hours or until labeling in key downstream metabolites like citrate has plateaued).[14]
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis. This is a critical step, as inefficient quenching can significantly alter metabolite levels and labeling patterns.
Materials:
-
Liquid nitrogen or a dry ice/ethanol bath
-
Pre-chilled (-80°C) 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching: a. Rapidly aspirate the labeling medium from the culture plate. b. Immediately place the plate on a bed of dry ice or in a dry ice/ethanol bath to flash-freeze the cells and quench metabolic activity.
-
Extraction: a. Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the frozen cells in each well (e.g., 1 mL for a 6-well plate). b. Incubate at -80°C for 15 minutes to facilitate cell lysis and protein precipitation.[14] c. Using a pre-chilled cell scraper, scrape the cells from the plate in the presence of the cold methanol.[14] d. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[14]
-
Sample Processing: a. Vortex the tubes vigorously for 30 seconds. b. Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins. c. Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube. d. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heating. e. The dried extracts can be stored at -80°C until further analysis.
Protocol 3: Sample Preparation for GC-MS Analysis (Derivatization)
Objective: To chemically modify polar metabolites to increase their volatility for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extracts
-
Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Methoximation: a. Resuspend the dried metabolite extract in 20-50 µL of MeOx in pyridine. b. Vortex thoroughly to ensure complete dissolution. c. Incubate at 30-37°C for 90 minutes with shaking. This step protects aldehyde and keto groups from forming multiple derivatives.[15]
-
Silylation: a. Add 30-80 µL of MSTFA + 1% TMCS to the sample. b. Vortex immediately. c. Incubate at 37-60°C for 30-60 minutes. This step replaces active hydrogens on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (TMS) group, increasing volatility.[15]
-
Analysis: a. After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert. b. The sample is now ready for injection into the GC-MS system.
Protocol 4: Sample Preparation for NMR Analysis
Objective: To prepare extracted metabolites for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Dried metabolite extracts
-
Deuterated water (D₂O)
-
pH meter
-
NMR tubes (5 mm)
-
Internal standard (e.g., DSS)
Procedure:
-
Resuspension: a. Resuspend the dried metabolite extract in a precise volume of D₂O (e.g., 500-600 µL). b. Add an internal standard of a known concentration for quantification.
-
pH Adjustment: a. Adjust the pH of the sample to a precise value (e.g., 7.0 ± 0.1) using small amounts of DCl or NaOD. Consistent pH is critical for reproducible chemical shifts.
-
Transfer to NMR Tube: a. Centrifuge the sample to pellet any insoluble material. b. Carefully transfer the supernatant to a 5 mm NMR tube.
-
Analysis: a. The sample is now ready for analysis on an NMR spectrometer. ¹H and ¹³C NMR spectra will be acquired to determine the concentration and isotopic enrichment of metabolites.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to ¹³C tracer studies.
References
- 1. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 2. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis [mdpi.com]
- 3. Flux analysis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flux analysis of inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo 13C Magnetic Resonance Spectroscopy for Assessing Brain Biochemistry in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
The Role of Cyanuric Acid-13C3 as a Tracer in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanuric acid-13C3 ([¹³C₃]C₃H₃N₃O₃) is a stable isotope-labeled form of cyanuric acid, a chemical compound that has garnered attention due to its presence in the environment and its association with melamine in food contamination incidents. While its primary application in scientific research has been as an internal standard for analytical quantification, its potential as a metabolic tracer in biological systems presents a promising frontier for understanding the metabolic fate of s-triazine compounds. This guide provides an in-depth look at the current applications of this compound and explores its potential use as a tracer for elucidating biological pathways, with detailed experimental protocols and data presentation.
Current Application: An Internal Standard for Isotope Dilution Mass Spectrometry
The most established use of this compound is as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2][3] This technique allows for the precise and accurate quantification of unlabeled cyanuric acid in complex matrices such as food products and biological samples. The labeled standard, with its distinct mass, co-elutes with the native analyte, enabling correction for matrix effects and variations in sample preparation and instrument response.[1][4]
Quantitative Data from Validation Studies
The following table summarizes the performance metrics of an isotope dilution LC/MS method developed for the determination of melamine and cyanuric acid in various food matrices using [¹³C₃]-cyanuric acid as an internal standard.[1][3]
| Parameter | Value | Matrix |
| Limit of Detection (LOD) | 10 µg/kg | Catfish, Pork, Chicken, Pet Food |
| Coefficient of Variation (CV) | < 10% | Catfish, Pork, Chicken, Pet Food |
| Recovery Rate | 96-110% | Catfish, Pork, Chicken, Pet Food |
Experimental Protocol: Quantification of Cyanuric Acid in Food Matrices
This protocol is adapted from established methods for the analysis of cyanuric acid in meat and pet food.[1][2][3]
1. Sample Preparation and Extraction:
- Homogenize 5 g of the sample (e.g., catfish, pork, chicken, or pet food).
- Spike the sample with a known concentration of this compound internal standard solution.
- Add 20 mL of 50% aqueous methanol and vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
2. Liquid-Liquid Extraction:
- To the supernatant, add 10 mL of dichloromethane, vortex for 2 minutes, and centrifuge.
- Discard the lower organic layer. Repeat this step.
3. Solid-Phase Extraction (SPE) Cleanup:
- Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
- Load the aqueous extract onto the SPE cartridge.
- Wash the cartridge with water and then methanol.
- Elute the analytes with 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column.[1][2]
- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Mass Spectrometry: Operate in negative ion mode using electrospray ionization (ESI).[4][5]
- Monitoring Transitions:
- Cyanuric acid: m/z 128 → 42 (quantitative) and m/z 128 → 85 (qualitative).[5]
- This compound: m/z 131 → 43 and m/z 131 → 87 (or m/z 134 → 44 and m/z 134 → 89 if also ¹⁵N labeled).[2][5]
Workflow for Quantitative Analysis
Potential Application as a Metabolic Tracer
While not its primary use to date, this compound holds significant potential as a tracer to investigate the metabolic fate of s-triazine compounds in various biological systems, from microorganisms to potentially mammalian models. Such studies are crucial for assessing the toxicological implications of these compounds and for bioremediation research.
Bacterial Degradation of Cyanuric Acid
Certain bacteria can utilize cyanuric acid as a nitrogen source.[6][7] The metabolic pathway involves the enzymatic hydrolysis of the s-triazine ring.[6][8] Tracing the flow of the ¹³C atoms from this compound through this pathway can provide quantitative data on the rate of degradation and the incorporation of its carbon skeleton into downstream metabolites.
Metabolic Pathway of Cyanuric Acid in Bacteria
Experimental Protocol: Tracer Study in Bacterial Culture
This hypothetical protocol outlines the steps for a tracer experiment using Pseudomonas sp. ADP, a bacterium known to degrade cyanuric acid.[6][7]
1. Bacterial Culture Preparation:
- Grow Pseudomonas sp. ADP in a minimal medium with a limiting nitrogen source to induce the cyanuric acid degradation pathway.
- Harvest the cells during the mid-logarithmic growth phase by centrifugation and wash with a nitrogen-free medium.
2. Tracer Experiment Initiation:
- Resuspend the bacterial cells in a nitrogen-free medium to a specific optical density (e.g., OD₆₀₀ of 1.0).
- Introduce this compound to a final concentration of 1 mM.
3. Time-Course Sampling:
- Collect aliquots of the cell suspension at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
- Immediately quench the metabolic activity by mixing the sample with a cold solvent, such as 60% methanol at -20°C.
4. Metabolite Extraction:
- Centrifuge the quenched samples to pellet the cells.
- Separate the supernatant (extracellular metabolites) and the cell pellet (intracellular metabolites).
- Lyse the cells (e.g., by bead beating or sonication) in an extraction solvent to release intracellular metabolites.
- Clarify the lysate by centrifugation.
5. Sample Analysis:
- Analyze both the extracellular and intracellular fractions by LC-MS/MS to identify and quantify the isotopologues of cyanuric acid and its downstream metabolites.
Workflow for a Metabolic Tracer Experiment
Hypothetical Quantitative Data from a Tracer Study
The following table illustrates the expected mass isotopologue distribution for key metabolites in the cyanuric acid degradation pathway after the introduction of this compound. The "M+n" notation indicates the molecule with 'n' ¹³C atoms.
| Metabolite | Chemical Formula | Unlabeled Mass (M+0) | Labeled Mass (M+n) | Expected Isotopologues |
| Cyanuric Acid | C₃H₃N₃O₃ | 129.02 | 132.03 | M+3 |
| 1-Carboxybiuret | C₃H₄N₂O₄ | 148.02 | 151.03 | M+3 |
| Biuret | C₂H₅N₃O₂ | 103.04 | 105.05 | M+2 |
| Allophanate | C₂H₃N₂O₃⁻ | 103.01 | 105.02 | M+2 |
| Carbon Dioxide | CO₂ | 43.99 | 45.00 | M+1 |
Synthesis of this compound
For researchers interested in utilizing this tracer, understanding its synthesis is valuable. This compound is typically synthesized from [¹³C₃]-cyanuric chloride.[1][2] The synthesis involves the reaction of [¹³C₃]-cyanuric chloride with acidified water.[1][2] An alternative method involves the thermolysis and condensation of ¹³C-labeled urea.[9]
Conclusion
This compound is a powerful tool, primarily established for the accurate quantification of its unlabeled counterpart in various matrices. However, its potential as a metabolic tracer is an underexplored area that could provide significant insights into the biological fate of s-triazine compounds. For researchers in toxicology, environmental science, and drug development, employing this compound in metabolic studies can help to delineate degradation pathways, quantify metabolic flux, and ultimately contribute to a better understanding of the interaction of these compounds with biological systems. The methodologies and workflows presented in this guide provide a foundation for designing and executing such innovative tracer experiments.
References
- 1. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Fate and Degradation of Cyanuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanuric acid, a cyclic triazine compound, is widely used as a stabilizer for chlorine in swimming pools and as a precursor in the synthesis of various industrial chemicals. Its persistence in the environment and potential for accumulation in aquatic systems necessitate a thorough understanding of its environmental fate and degradation pathways. This technical guide provides an in-depth overview of the biotic and abiotic degradation of cyanuric acid, summarizing key quantitative data, detailing experimental protocols, and visualizing the core metabolic pathways.
Biodegradation of Cyanuric Acid
The primary mechanism for the environmental breakdown of cyanuric acid is microbial degradation. Bacteria capable of utilizing cyanuric acid as a sole nitrogen source have been isolated from various environments, including soil and activated sludge.[1][2] Biodegradation can occur under both aerobic and anaerobic conditions.[3][4] The overall process involves the hydrolytic cleavage of the triazine ring, ultimately yielding ammonia and carbon dioxide.[3]
Two major bacterial degradation pathways have been elucidated: the Pseudomonas sp. ADP pathway and the more prevalent biuret pathway.
Pseudomonas sp. ADP Pathway
The degradation of cyanuric acid by Pseudomonas sp. strain ADP has been extensively studied.[5] This pathway involves a series of enzymatic hydrolyses. The expression of the genes encoding these enzymes is regulated by the availability of nitrogen and the presence of cyanuric acid.[6]
The Biuret Pathway
More recent research has revealed that a degradation pathway proceeding through biuret is more common among cyanuric acid-metabolizing bacteria than the pathway found in Pseudomonas sp. ADP.[2] This pathway is characterized by the presence of a biuret hydrolase enzyme.
Abiotic Degradation of Cyanuric Acid
While biodegradation is the principal fate of cyanuric acid in many environments, abiotic processes can also contribute to its degradation, particularly in engineered systems like swimming pools.
Oxidation by Chlorine
In chlorinated water, cyanuric acid can be slowly oxidized. The rate of this degradation is dependent on factors such as the free chlorine to cyanuric acid ratio and temperature. Higher temperatures and higher ratios of free chlorine to cyanuric acid lead to a faster decomposition rate.[7] For every 10°F increase in temperature, the rate of degradation roughly doubles.[7]
Photodegradation
Cyanuric acid is relatively stable to direct photolysis by sunlight.[8] The half-life of free chlorine in water is significantly extended in the presence of cyanuric acid, as it forms chlorinated isocyanurates that are more resistant to UV degradation.[9]
Quantitative Data on Cyanuric Acid Degradation
The following tables summarize key quantitative data related to the enzymatic and whole-cell degradation of cyanuric acid.
Table 1: Kinetic Parameters of Enzymes Involved in Cyanuric Acid Biodegradation
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Cyanuric Acid Hydrolase (AtzD) | Pseudomonas sp. ADP | Cyanuric Acid | 350 | 17 | [10] |
| Cyanuric Acid Hydrolase (CAH) | Moorella thermoacetica | Cyanuric Acid | - | - | [11] |
| Biuret Hydrolase (BiuH) | Herbaspirillum sp. BH-1 | Biuret | - | 2-11 (µmol min-1 mg-1) | [12] |
| Allophanate Hydrolase (AtzF) | Pseudomonas sp. ADP | Allophanate | - | - | [13] |
| Allophanate Hydrolase (TrzF) | Enterobacter cloacae 99 | Allophanate | - | - | [14] |
Note: Dashes indicate data not explicitly found in the provided search results.
Table 2: Biodegradation Rates of Cyanuric Acid by Whole Organisms
| Organism | Conditions | Degradation Rate | Reference |
| Pseudomonas sp. NRRL B-12227 | Co-immobilized with Bacillus subtilis in soil column, 1 mM initial cyanuric acid | >60% degradation in 72 hours | [15] |
| Mixed bacterial culture | Anaerobic activated sludge | Readily biodegrades | [3] |
Table 3: Abiotic Degradation of Cyanuric Acid
| Degradation Process | Conditions | Degradation Rate | Reference |
| Oxidation by Chlorine | 4 ppm FC, 138 ppm CYA, 85°F | 0.24 ppm/day | [7] |
| Oxidation by Chlorine | 4 ppm FC, high FC/CYA ratio, 85°F | 0.49 - 0.87 ppm/day | [7] |
| Environmental Persistence | Aquatic environments | Half-life of 6.17 days | [16] |
Experimental Protocols
High-Throughput Screening for Cyanuric Acid-Degrading Microbes
This protocol is adapted from a method used to isolate bacteria capable of utilizing cyanuric acid as a sole nitrogen source.[2]
-
Media Preparation : Prepare a minimal medium containing a carbon source (e.g., glucose), essential minerals, and cyanuric acid as the sole nitrogen source. Incorporate the pH indicator phenol red into the medium.
-
Inoculation : Inoculate wells of a deep-well microtiter plate with environmental samples (e.g., soil, water).
-
Incubation : Incubate the plates under appropriate conditions (e.g., 28°C).
-
Screening : Monitor the wells for a color change of the phenol red indicator to deep purple. This color change indicates an increase in pH due to the release of ammonia from cyanuric acid degradation.
-
Isolation : Streak cultures from the positive wells onto agar plates of the same medium to obtain pure colonies.
-
Confirmation : Confirm the cyanuric acid degradation ability of the isolates using analytical methods such as HPLC.
Enzymatic Assay for Cyanuric Acid Hydrolase (CAH)
This protocol is based on measuring the decrease in cyanuric acid concentration.[11]
-
Reaction Mixture : Prepare a reaction mixture in a suitable buffer (e.g., 25 mM Tris, pH 8.0) containing a known concentration of cyanuric acid.
-
Enzyme Addition : Initiate the reaction by adding the purified cyanuric acid hydrolase enzyme or a cell extract containing the enzyme.
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 25°C).
-
Quantification : At specific time points, stop the reaction (e.g., by heat inactivation or addition of a quenching agent). Measure the remaining cyanuric acid concentration using HPLC with UV detection at 214 nm.
-
Calculation : Calculate the enzyme activity based on the rate of cyanuric acid disappearance.
Analytical Method for Cyanuric Acid Quantification by HPLC
This protocol provides a general framework for the analysis of cyanuric acid in aqueous samples.[17][18]
-
Sample Preparation : Filter the aqueous sample to remove particulate matter. For complex matrices like urine, a solid-phase extraction (SPE) cleanup step using a C18 column may be necessary.[18]
-
Chromatographic System :
-
Column : A reverse-phase C18 column (e.g., µ-Bondapak C18, 10-µm particle size) or a phenyl column.[1][17]
-
Mobile Phase : An isocratic mobile phase, for example, 0.005 M Na2HPO4 with 5% methanol in water, adjusted to pH 7.0.[1]
-
Flow Rate : A constant flow rate, typically around 1 mL/min.
-
Injection Volume : 15 µL.[1]
-
-
Detection : UV detection at a wavelength of 213 nm or 225 nm.[1][17]
-
Quantification : Create a calibration curve using standard solutions of cyanuric acid. Quantify the cyanuric acid in the samples by comparing their peak areas or heights to the calibration curve.
UPLC-MS/MS Method for Cyanuric Acid and Metabolite Analysis
For higher sensitivity and specificity, a UPLC-MS/MS method can be employed.[19][20]
-
Sample Preparation : Similar to HPLC, samples may require filtration and SPE cleanup.
-
UPLC System :
-
Column : A suitable column for polar compounds, such as a cyano (CN) column or a mixed-mode column.
-
Mobile Phase : A gradient or isocratic mobile phase compatible with mass spectrometry, often containing a volatile buffer like ammonium formate.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in negative ion mode for cyanuric acid.
-
Detection : Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the target analytes.
-
-
Quantification : Use isotopically labeled internal standards for accurate quantification, especially in complex matrices.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.
Caption: Bacterial degradation pathways of cyanuric acid.
References
- 1. cdc.gov [cdc.gov]
- 2. Cyanuric Acid Biodegradation via Biuret: Physiology, Taxonomy, and Geospatial Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of Cyanuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Pseudomonas sp. Strain ADP Cyanuric Acid Degradation Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Pseudomonas sp. strain ADP cyanuric acid degradation operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. troublefreepool.com [troublefreepool.com]
- 8. hawaiipoolspa.com [hawaiipoolspa.com]
- 9. troublefreepool.com [troublefreepool.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal structures of Moorella thermoacetica cyanuric acid hydrolase reveal conformational flexibility and asymmetry important for catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial biodegradation of biuret: defining biuret hydrolases within the isochorismatase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Allophanate Hydrolase, Not Urease, Functions in Bacterial Cyanuric Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation of cyanuric acid in soil by Pseudomonas sp. NRRL B-12227 using bioremediation with self-immobilization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. media.sciltp.com [media.sciltp.com]
- 17. HPLC determination of cyanuric acid in swimming pool waters using phenyl and confirmatory porous graphitic carbon columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High performance liquid chromatographic determination of cyanuric acid in human urine and pool water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. waters.com [waters.com]
Toxicological Profile of Cyanuric Acid and its Labeled Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of cyanuric acid and its isotopically labeled analogues. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with these compounds. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.
Executive Summary
Cyanuric acid, a triazine compound, is generally considered to have low acute toxicity when evaluated as a single agent. However, its toxicological profile is significantly altered when co-exposed with melamine, leading to severe nephrotoxicity. This synergistic effect is attributed to the formation of insoluble melamine-cyanurate crystals in the renal tubules, causing physical obstruction and subsequent kidney damage. Limited specific toxicological data exists for isotopically labeled analogues of cyanuric acid; however, their toxicological properties are presumed to be similar to the unlabeled compound. This guide provides a detailed examination of the available toxicological data, methodologies for its assessment, and the underlying mechanisms of toxicity.
Quantitative Toxicological Data
The toxicity of cyanuric acid has been evaluated in various animal models. The following tables summarize the key quantitative data for cyanuric acid and its combination with melamine.
Table 1: Acute and Subchronic Toxicity of Cyanuric Acid
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Rat | Oral | 7700 mg/kg | [1] |
| Mouse | Oral | 3400 mg/kg | [2] | |
| Rat | Dermal | > 5000 mg/kg | [3] | |
| Rabbit | Dermal | > 2000 mg/kg | [3] | |
| LC50 | Rat | Inhalation | > 5.25 mg/L (4 hr) | [3] |
| NOAEL | Rat | Oral (Subchronic) | 150 mg/kg/day | [4] |
Table 2: Toxicity of Melamine and Cyanuric Acid Mixtures
| Species | Dosing | Effect | Reference(s) |
| Rat | Melamine (400 mg/kg) + Cyanuric Acid (400 mg/kg) daily for 3 days (gavage) | Acute renal failure and extensive kidney crystal formation. | |
| Rat | Melamine (63 mg/kg) + Cyanuric Acid (6.3 mg/kg) for 50 days (oral gavage) | Increased kidney weight, BUN, and serum creatinine; epithelial degeneration and necrosis in proximal tubules. | [5] |
| Cat | Diet containing 0.2% melamine and 0.2% cyanuric acid | Acute renal failure. | [6] |
Experimental Protocols
The assessment of cyanuric acid toxicity involves a range of in vivo and analytical procedures. Below are detailed methodologies for key experiments.
Subchronic Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
This protocol outlines a 90-day oral toxicity study in rats to determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Test Animals: Healthy, young adult Wistar rats are used. Animals are randomized and housed in environmentally controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle)[9].
-
Diet and Dosing:
-
Animals are fed a standard laboratory diet and have access to water ad libitum.
-
The test substance (cyanuric acid) is administered daily via oral gavage, mixed in the diet, or dissolved in drinking water for 90 consecutive days.
-
At least three dose levels and a concurrent control group (receiving the vehicle only) are used. Dose selection is based on preliminary range-finding studies. For cyanuric acid, doses may range from a low dose (e.g., 50 mg/kg/day) to a high dose approaching the limit dose (1000 mg/kg/day)[9].
-
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmological Examination: Performed prior to the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, platelet count, as well as markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Histopathology: The kidneys and other major organs are preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination[10]. Special attention is given to the renal tubules for any signs of degeneration, necrosis, inflammation, or crystal deposits.
-
Analysis of Cyanuric Acid in Urine by LC-MS/MS
This protocol describes a typical workflow for the quantitative analysis of cyanuric acid in rat urine.
-
Sample Preparation:
-
Thaw frozen rat urine samples at room temperature.
-
Vortex the sample for 1 minute.
-
To a 100 µL aliquot of urine, add 200 µL of acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C₃¹⁵N₃-cyanuric acid)[11].
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 30 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is employed[12].
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for cyanuric acid is m/z 128. Common product ions for confirmation are m/z 42 and m/z 85[13].
-
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of cyanuric acid in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of severe toxicity associated with cyanuric acid is its interaction with melamine, leading to crystal-induced nephropathy. This process triggers specific inflammatory signaling pathways within the kidney.
Melamine-Cyanurate Crystal-Induced Nephrotoxicity
When melamine and cyanuric acid are co-ingested, they are absorbed and subsequently excreted in the urine. In the distal tubules and collecting ducts of the kidneys, where urine becomes concentrated, they form highly insoluble, needle-like crystals of melamine cyanurate. These crystals physically obstruct the tubules, leading to acute kidney injury (AKI). The presence of these crystals also initiates a potent inflammatory response.
Inflammatory Signaling Pathways
The deposition of melamine-cyanurate crystals in the renal tubules is recognized by the innate immune system, leading to the activation of inflammatory pathways.
-
NLRP3 Inflammasome Activation:
-
Renal tubular epithelial cells and infiltrating immune cells (e.g., macrophages) recognize and phagocytose the melamine-cyanurate crystals.
-
This leads to lysosomal destabilization and the release of lysosomal contents into the cytosol.
-
These events, along with potassium (K+) efflux from the cell, trigger the assembly of the NLRP3 inflammasome complex[1].
-
The assembled inflammasome activates caspase-1.
-
Active caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, IL-1β and IL-18.
-
The secretion of IL-1β and IL-18 promotes a robust inflammatory response, recruiting more immune cells to the site of injury and exacerbating tissue damage.
-
-
Toll-Like Receptor (TLR) Signaling:
-
Damaged and necrotic tubular cells release endogenous molecules known as Damage-Associated Molecular Patterns (DAMPs).
-
These DAMPs can be recognized by Toll-like receptors (TLRs), such as TLR2 and TLR4, expressed on renal cells and immune cells.
-
Activation of TLRs initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.
-
NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1), further amplifying the inflammatory response and contributing to kidney injury.
-
Visualizations
Signaling Pathway Diagrams (Graphviz)
Caption: NLRP3 Inflammasome Activation Pathway.
Caption: Toll-Like Receptor (TLR) Signaling Pathway.
Experimental Workflow Diagram (Graphviz)
Caption: In Vivo Nephrotoxicity Study Workflow.
Conclusion
Cyanuric acid alone exhibits a low order of toxicity. The primary toxicological concern arises from its synergistic interaction with melamine, which leads to the formation of renal crystals and subsequent severe kidney damage. The inflammatory response to these crystals is mediated by the NLRP3 inflammasome and Toll-like receptor signaling pathways. While specific toxicity data for labeled analogues are scarce, their toxicological profiles are expected to mirror that of the parent compound. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and risk assessment of cyanuric acid and its analogues.
References
- 1. Cyanuric acid - Wikipedia [en.wikipedia.org]
- 2. allclear.com [allclear.com]
- 3. pooloperationmanagement.com [pooloperationmanagement.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Evaluation of Renal Toxicity by Combination Exposure to Melamine and Cyanuric Acid in Male Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The mechanism of renal stone formation and renal failure induced by administration of melamine and cyanuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyanuric acid Toxicity (LD50) | AAT Bioquest [aatbio.com]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Melamine and Cyanuric Acid in Food Matrices Using a ¹³C₃-Labeled Cyanuric Acid Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melamine and cyanuric acid are nitrogen-rich compounds that have been illicitly added to food products to artificially inflate their apparent protein content. The combination of these two compounds can lead to the formation of insoluble crystals in the kidneys, resulting in severe renal failure and even death.[1][2] Regulatory bodies worldwide have established stringent limits for melamine and cyanuric acid in various food matrices, necessitating sensitive and reliable analytical methods for their detection and quantification.[1][3][4]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of melamine and cyanuric acid in complex food matrices. The method utilizes Cyanuric acid-¹³C₃ as an internal standard for accurate quantification, compensating for matrix effects and variations in sample preparation and instrument response.[5][6]
Experimental Protocols
1. Materials and Reagents
-
Standards: Melamine (≥98% purity), Cyanuric Acid (≥98% purity), and Cyanuric acid-¹³C₃ (≥99% isotopic purity) were obtained from reputable chemical suppliers.[7]
-
Solvents: HPLC-grade acetonitrile, methanol, and water were used.[2]
-
Reagents: Formic acid, ammonium acetate, and diethylamine of analytical grade were used.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Individual stock solutions of melamine and cyanuric acid were prepared by dissolving the compounds in a 1:1 methanol:water solution.[1][2] A stock solution of Cyanuric acid-¹³C₃ (1 mg/mL) was prepared in acetonitrile.
-
Intermediate Stock Solution (10 µg/mL): A combined intermediate stock solution of melamine and cyanuric acid was prepared by diluting the primary stock solutions in a 1:3 water:acetonitrile mixture.[2][6]
-
Working Standards (1-1000 ng/mL): A series of working standards were prepared by serial dilution of the intermediate stock solution with acetonitrile.[2][6]
-
Internal Standard Spiking Solution: A working solution of Cyanuric acid-¹³C₃ was prepared at a suitable concentration (e.g., 100 ng/mL) in acetonitrile. Each calibration standard and sample extract was spiked with the internal standard solution.[5]
3. Sample Preparation
The following protocol is a general guideline and may require optimization for specific matrices.
-
Homogenization: Weigh 1-5 grams of the solid or liquid sample into a 50 mL polypropylene centrifuge tube.[5] For dry samples, add a small amount of water to rehydrate.[5]
-
Internal Standard Spiking: Add a known amount of the Cyanuric acid-¹³C₃ internal standard solution to each sample.[5]
-
Extraction: Add 20 mL of an extraction solvent (e.g., 50:50 acetonitrile:water or 10:40:50 diethylamine:water:acetonitrile) to the tube.[3][5][8]
-
Sonication and Shaking: Sonicate the samples for 30 minutes, followed by shaking for 10-20 minutes to ensure thorough extraction.[1]
-
Centrifugation: Centrifuge the samples at approximately 3750 x g for 10 minutes to separate the solid debris.[5]
-
Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Filtration: Filter the final extract through a 0.2 µm syringe filter prior to LC-MS/MS analysis.[8]
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: An HPLC or UHPLC system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of these polar compounds.[5][9]
-
Mobile Phase:
-
Gradient Elution: A gradient program is used to effectively separate melamine and cyanuric acid. A typical gradient starts with a high percentage of organic phase (Mobile Phase A) and gradually increases the aqueous phase (Mobile Phase B).[5][9]
-
MS Detection:
-
Ionization Mode: Positive ESI for melamine and negative ESI for cyanuric acid.[5] Polarity switching during the run allows for the simultaneous detection of both analytes.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions should be monitored for each analyte for confirmation.[5]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of melamine and cyanuric acid. These values may vary depending on the specific instrumentation and matrix.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Ionization Mode | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Melamine | 7-12[5] | ESI+ | 127.1 | 85.1 | 68.1 | 18 / 32[6] |
| Cyanuric Acid | 5-10[5] | ESI- | 128.1 | 85.0 | 42.0 | 11 / 17[6] |
| Cyanuric acid-¹³C₃ | 5-10 | ESI- | 131.1 | 87.0 | 43.0 | 11 / 17[6] |
Table 2: Method Performance Characteristics
| Parameter | Melamine | Cyanuric Acid |
| Linearity Range | 1 - 1000 ng/mL[2][6] | 1 - 1000 ng/mL[2] |
| Limit of Quantitation (LOQ) in Food | 10 - 200 µg/kg[5] | 10 - 200 µg/kg[5] |
| Recovery | 87 - 110%[6] | 96 - 110%[6] |
| Precision (%RSD) | < 10%[6] | < 10%[6] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula [restek.com]
- 4. Interlaboratory validation of an LC-MS/MS method for the determination of melamine and cyanuric acid in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Analysis of Cyanuric Acid in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction and cleanup of cyanuric acid from various food matrices prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are designed to ensure accurate and reproducible quantification of this contaminant.
Introduction
Cyanuric acid, a chemical compound that can be found as a contaminant in food, has raised public health concerns due to its potential toxicity, especially when present with melamine. Its analysis in complex food matrices requires robust and efficient sample preparation techniques to remove interfering substances and concentrate the analyte of interest. This document outlines several established methods for the sample preparation of cyanuric acid in food, including Solid-Phase Extraction (SPE), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, and Liquid-Liquid Extraction (LLE) based procedures.
Featured Sample Preparation Techniques
This guide details the following methodologies:
-
Solid-Phase Extraction (SPE): A highly selective method utilizing specialized cartridges to isolate cyanuric acid from the sample extract.
-
QuEChERS-based Method (QuPPe): A streamlined approach involving a simple extraction and cleanup process, suitable for high-throughput analysis.
-
Liquid-Liquid Extraction (LLE) coupled with SPE: A multi-step procedure for complex matrices requiring extensive cleanup.
Application Note 1: Solid-Phase Extraction (SPE) for Cyanuric Acid in Infant Formula
This method is a highly effective technique for the selective extraction and cleanup of cyanuric acid from both dry and liquid infant formula. It utilizes a mixed-mode anion exchange SPE cartridge to capture the acidic cyanuric acid.
Experimental Protocol
1. Sample Extraction:
-
For dry infant formula, weigh 1 g of the sample and add 4 mL of water. For liquid infant formula, weigh 5 g of the sample.[1]
-
Add an appropriate amount of isotopically labeled cyanuric acid internal standard (e.g., 2500 ng).[1]
-
Add 20 mL of a 50:50 (v/v) acetonitrile:water solution.[1]
-
Shake the mixture vigorously for 10-20 minutes.
-
Centrifuge the sample for 10 minutes at approximately 3400-3750 rpm (g-force).[1]
-
Collect the supernatant for the SPE cleanup.
2. SPE Cleanup (using Oasis MAX cartridge):
-
Conditioning: Condition the Oasis MAX cartridge (e.g., 6 cc, 150 mg) with 5 mL of 0.1 M HCl in acetonitrile, followed by 5 mL of 0.1 M NaOH in acetonitrile.
-
Equilibration: Equilibrate the cartridge with 5 mL of acetonitrile, followed by 5 mL of 5% NH4OH in water.
-
Loading: Load 3 mL of 5% NH4OH in water onto the cartridge, and then add 2 mL of the sample supernatant.
-
Washing: Wash the cartridge with 5 mL of acetonitrile to remove interferences.
-
Elution: Elute the cyanuric acid with 2 mL of 4% formic acid in acetonitrile.
-
The eluent is then typically filtered through a 0.2 µm PTFE syringe filter before analysis by LC-MS/MS.
Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for cyanuric acid analysis.
Application Note 2: QuEChERS-based (QuPPe) Method for Cyanuric Acid in Plant-based Foods
The QuPPe (Quick Polar Pesticides) method is a modification of the popular QuEChERS technique, adapted for polar analytes like cyanuric acid. This approach is characterized by its speed and minimal solvent usage.
Experimental Protocol
1. Sample Extraction:
-
Weigh a homogenized sample (e.g., 5-10 g) into a 50 mL centrifuge tube.
-
Add 10 mL of methanol.[2]
-
Add an appropriate amount of isotopically labeled internal standard.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., MgSO4, NaCl, and citrate buffer salts).
-
Shake again and centrifuge at high speed.
2. Dispersive SPE (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (e.g., 1-2 mL).
-
Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., MgSO4, PSA, and C18).
-
Vortex for 1 minute and then centrifuge.
-
The resulting supernatant is ready for dilution and injection into the LC-MS/MS system.[2]
Workflow Diagram
Caption: QuEChERS (QuPPe) workflow for cyanuric acid analysis.
Application Note 3: Liquid-Liquid Extraction (LLE) and SPE for Cyanuric Acid in Meat and Pet Food
For particularly complex matrices like meat and pet food, a combination of LLE and SPE provides a robust cleanup.
Experimental Protocol
1. Homogenization and Extraction:
-
Place 5 g of the sample in a 50 mL polypropylene test tube.[3]
-
Add 15 mL of 25% (v/v) aqueous methanol and homogenize to a smooth paste.[3]
-
Add isotopically labeled internal standards and let it stand for 1 hour at room temperature.[3]
-
Centrifuge the sample for 15 minutes at 7500 rpm.[3]
2. Liquid-Liquid Extraction:
-
Decant the supernatant and extract it with 10 mL of dichloromethane.[3]
-
Centrifuge the mixture (2500 rpm for 10 min), and remove the top layer.[3]
-
Acidify the top layer to pH 3-4 with 1 M hydrochloric acid and perform a second extraction with 10 mL of dichloromethane.[3]
3. Solid-Phase Extraction:
-
The resulting aqueous extract is then further purified using a strong cation exchange SPE cartridge to isolate cyanuric acid before LC-MS/MS analysis.[3]
Workflow Diagram
Caption: LLE-SPE workflow for cyanuric acid analysis in complex matrices.
Quantitative Data Summary
The performance of these methods is crucial for regulatory compliance and food safety assessment. The following tables summarize key quantitative parameters for the analysis of cyanuric acid in various food matrices.
Table 1: Recovery Rates of Cyanuric Acid in Different Food Matrices
| Food Matrix | Sample Preparation Method | Spiking Level (µg/kg) | Average Recovery (%) | Reference |
| Dry Infant Formula | SPE (Oasis MAX) | 500 | Not explicitly stated, but method was validated. | |
| Dry Infant Formula | SPE (Oasis MAX) | 2500 | Not explicitly stated, but method was validated. | |
| Liquid Infant Formula | SPE (Oasis MAX) | 100 | Not explicitly stated, but method was validated. | |
| Liquid Infant Formula | SPE (Oasis MAX) | 500 | Not explicitly stated, but method was validated. | |
| Dry Milk Powder | Protein Precipitation & SPE (Silica) | 20,000 | 105 | [4] |
| Infant Formula Powder (Dairy) | Protein Precipitation & SPE (Silica) | 20,000 | 123 | [4] |
| Infant Formula Powder (Soy) | Protein Precipitation & SPE (Silica) | 20,000 | 113 | [4] |
| Infant Formula Liquid (Dairy) | Protein Precipitation & SPE (Silica) | 20,000 | 119 | [4] |
| Infant Formula Liquid (Soy) | Protein Precipitation & SPE (Silica) | 20,000 | 115 | [4] |
| Pork, Poultry, Catfish, Pet Food | LLE & SPE | 10 | 96-110 | [3][5] |
| Pork, Poultry, Catfish, Pet Food | LLE & SPE | 100 | 96-109 | [3] |
| Dairy Products | Mixed-mode SPE & GC-MS | Not specified | 80.8-101.5 | [6] |
| Cow's Milk & Infant Formula | Protein Precipitation | Not specified | 99-116 | [7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cyanuric Acid
| Food Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Tissue & Liquid Formula | LC-MS/MS | - | 50 | [1] |
| Dry Infant Formula Powder | LC-MS/MS | - | 200 | [1] |
| Pork, Poultry, Catfish, Pet Food | LC-MS/MS | 10 | - | [3][5] |
| Milk Powder & Infant Formula | LC-MS/MS | - | 100 | |
| Other Food & Feed | LC-MS/MS | - | 500 | |
| Dairy Products | GC-MS | 25 | - | [6] |
| Cow's Milk & Infant Formula | LC-MS/MS | 50 | 100 | [7] |
| Various Foodstuffs | HPLC-MS/MS | < 39.4 | < 99.1 | [8] |
References
- 1. fda.gov [fda.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel mixed-mode solid phase extraction for simultaneous determination of melamine and cyanuric acid in food by hydrophilic interaction chromatography coupled to tandem mass chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Melamine and Cyanuric Acid in Food Matrices Using Cyanuric Acid-¹³C₃ as an Internal Standard by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for precise quantification, effectively mitigating matrix effects and variations in instrument response. A crucial component of IDMS is the use of a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte. This application note details the use of Cyanuric Acid-¹³C₃ as an internal standard for the accurate quantification of melamine and its structural analog, cyanuric acid, in complex food matrices such as infant formula, pet food, and animal tissues.[1][2] The structural similarity and co-elution characteristics of Cyanuric Acid-¹³C₃ make it an ideal IS for this application, ensuring high accuracy and reliability in analytical results.[2][3]
Principle of Isotope Dilution
The core principle of isotope dilution involves adding a known amount of an isotopically labeled standard (e.g., Cyanuric Acid-¹³C₃) to a sample containing an unknown amount of the native analyte (cyanuric acid). The labeled and unlabeled compounds are assumed to behave identically during sample preparation and analysis. By measuring the relative response of the analyte to the internal standard using a mass spectrometer, the initial concentration of the analyte can be accurately determined, compensating for losses during sample processing and signal suppression or enhancement in the MS source.[1]
Experimental Protocols
This section outlines a typical workflow for the analysis of melamine and cyanuric acid in food samples.
1. Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol, and water.[4]
-
Standards: Native melamine and cyanuric acid standards.[4]
-
Internal Standard: Cyanuric Acid-¹³C₃ (isotopic purity >98%).[2][3] A ¹³C₃¹⁵N₃-labeled standard is also commercially available.[1]
-
SPE Cartridges: Mixed-mode cation exchange (MCX) for melamine and mixed-mode anion exchange (MAX) for cyanuric acid.[1]
2. Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Separately dissolve crystalline melamine and cyanuric acid in a 50:50 (v/v) aqueous methanol solution.[4]
-
Internal Standard Stock Solution (e.g., 5 µg/mL): Prepare a stock solution of Cyanuric Acid-¹³C₃ in acetonitrile.[1]
-
Working Standards: Prepare a series of calibration standards by serially diluting the native stock solutions.[4] Each calibration standard must be fortified with the internal standard at a constant concentration (e.g., 100 ng/mL).[1]
3. Sample Preparation (Infant Formula Example)
-
Weigh 1 g of dry infant formula into a 50 mL polypropylene centrifuge tube and add 4 mL of deionized water. For liquid formula, use 5 g.[1]
-
Spike the sample with a known amount of Cyanuric Acid-¹³C₃ internal standard (e.g., 2500 ng). If analyzing for melamine simultaneously, also spike with its corresponding labeled standard (e.g., ¹³C₃-Melamine).[1]
-
Shake or vortex the mixture for 10-20 minutes to ensure thorough extraction.
-
Centrifuge at approximately 3750 x g for 10 minutes.[1]
-
The supernatant is then subjected to solid-phase extraction (SPE) for cleanup. Since cyanuric acid and melamine have different chemical properties, separate SPE procedures are often required.[1]
-
For Cyanuric Acid: Use a MAX SPE cartridge.
-
For Melamine: Use an MCX SPE cartridge.
-
-
Elute the analytes from the SPE cartridges and prepare the final extract for LC-MS/MS injection.
Data Presentation & Method Performance
The following tables summarize typical instrument parameters and performance data for the analysis of cyanuric acid using Cyanuric Acid-¹³C₃ as an internal standard.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Setting for Cyanuric Acid | Setting for Cyanuric Acid-¹³C₃ (IS) |
|---|---|---|
| LC Column | HILIC or Zwitterionic HILIC[1] | HILIC or Zwitterionic HILIC[1] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[5] | 5 mM Ammonium Acetate in Water[5] |
| Mobile Phase B | 5 mM Ammonium Acetate in Acetonitrile[5] | 5 mM Ammonium Acetate in Acetonitrile[5] |
| Ionization Mode | ESI Negative[1] | ESI Negative[1] |
| Precursor Ion (Q1) | m/z 128[7] | m/z 131 or 134 (depends on labeling)[1][3] |
| Product Ion (Q3) | m/z 42, m/z 85[7] | m/z 43, m/z 87 or m/z 44[1][3] |
| Collision Energy | 11 - 30 V (transition dependent)[3][5] | 11 - 17 V (transition dependent)[1][3] |
| Dwell Time | 200 ms[3][5] | 200 ms[3] |
Note: Parameters must be optimized for the specific instrument used.
Table 2: Method Validation Summary
| Parameter | Matrix | Result | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | Meat, Pet Food | 10 µg/kg | [2] |
| Limit of Quantitation (LOQ) | Animal Feed | < 0.6 mg/kg | [8] |
| Infant Formula (Dry) | 200 µg/kg | [1] | |
| Infant Formula (Liquid) | 50 µg/kg | [1] | |
| Recovery | Meat, Pet Food | 96 - 110% | [2][9] |
| Fortified Infant Formula | 75 - 125% | [1] | |
| Precision (%CV) | Meat, Pet Food | < 10% | [2] |
| Linearity Range | Standard Solutions | 1 ng/mL - 100 ng/mL |[5] |
The use of Cyanuric Acid-¹³C₃ as an internal standard in isotope dilution LC-MS/MS provides a robust, sensitive, and highly accurate method for the quantification of cyanuric acid and melamine in diverse and complex matrices.[10] This approach effectively corrects for matrix-induced signal suppression, which can average 40-50%, and variations during sample preparation, ensuring reliable data for food safety monitoring, regulatory compliance, and research applications.[1] The detailed protocol and performance data herein demonstrate the method's suitability for routine analysis in high-throughput laboratory settings.
References
- 1. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]
- 2. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
- 8. bfr.bund.de [bfr.bund.de]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Quantitative Analysis of Cyanuric Acid in Water Samples Using Isotope Dilution LC-MS/MS with Cyanuric acid-¹³C₃
Application Note
This application note provides a detailed protocol for the quantitative analysis of cyanuric acid in water samples. The method utilizes an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with ¹³C₃-labeled cyanuric acid as an internal standard. This methodology ensures high accuracy, precision, and sensitivity, making it suitable for regulatory monitoring, environmental assessment, and water quality control.
Introduction
Cyanuric acid is a chemical compound used as a chlorine stabilizer in swimming pools and as a component in some herbicides.[1][2][3] Its presence in various water sources is a growing concern due to potential health and environmental impacts. Accurate and reliable quantification of cyanuric acid is crucial for monitoring its levels and ensuring water safety.
Isotope dilution LC-MS/MS is a powerful analytical technique for the precise quantification of trace-level contaminants in complex matrices. By spiking the sample with a known concentration of a stable isotope-labeled internal standard (in this case, Cyanuric acid-¹³C₃), variations during sample preparation and analysis can be effectively compensated for, leading to highly reliable results.[4][5][6] This method is characterized by its high selectivity and sensitivity, allowing for the detection and quantification of cyanuric acid at low parts-per-billion (ppb) or µg/L levels.
Principle
The method involves the addition of a known amount of Cyanuric acid-¹³C₃ to the water sample. After appropriate sample preparation, the extract is injected into an LC-MS/MS system. The cyanuric acid and its isotope-labeled internal standard are separated chromatographically and subsequently detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the signal response of the native cyanuric acid to that of the labeled internal standard. This ratio is then used to calculate the concentration of cyanuric acid in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Materials and Reagents
-
Standards:
-
Cyanuric acid (≥98% purity)
-
Cyanuric acid-¹³C₃ (≥99% isotope purity)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of cyanuric acid and Cyanuric acid-¹³C₃ in ultrapure water to prepare individual stock solutions. Sonication may be required to aid dissolution.[7]
-
-
Intermediate Standard Solutions (10 µg/mL):
-
Dilute the stock solutions with ultrapure water to prepare intermediate standard solutions.
-
-
Working Standard Solutions and Calibration Curve:
-
Prepare a series of calibration standards by serially diluting the intermediate cyanuric acid standard solution with ultrapure water to achieve a concentration range suitable for the expected sample concentrations (e.g., 1-1000 ng/mL).[8][9]
-
Spike each calibration standard and blank with the Cyanuric acid-¹³C₃ internal standard solution to a constant final concentration (e.g., 100 ng/mL).
-
Sample Preparation
-
Collect water samples in clean, pre-rinsed containers.
-
For clear water samples, filtration through a 0.22 µm syringe filter may be sufficient.
-
For samples with particulate matter, centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes) and filter the supernatant.
-
Take a known volume of the filtered sample (e.g., 1 mL).
-
Add the Cyanuric acid-¹³C₃ internal standard solution to achieve the same final concentration as in the calibration standards.
-
Vortex the sample to ensure thorough mixing.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and can be optimized for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyanuric acid | 128.0 | 42.0 | 15 |
| Cyanuric acid-¹³C₃ | 131.0 | 43.0 | 15 |
Note: The specific m/z values and collision energies may need to be optimized for the instrument in use.[4]
Data Presentation
The quantitative data obtained from the analysis of a series of fortified water samples are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantitation (LOQ) | 1.5 µg/L |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 10% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of cyanuric acid in water samples.
Caption: Logical relationship of using an isotopically labeled internal standard for accurate quantification.
References
- 1. News - How to Test for Cyanuric Acid in Your Swimming Pool [yuncangchemical.com]
- 2. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctlscientificsupply.com [ctlscientificsupply.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
Application of Cyanuric Acid-13C3 in Environmental Monitoring Studies
Application Notes
Introduction
Cyanuric acid, a cyclic trimer of cyanic acid, is a chemical compound used in various industrial applications, including as a precursor to N-chlorinated cyanurates for disinfection, as a stabilizer in swimming pools, and as a component in certain herbicides. Its presence and persistence in the environment are of increasing concern due to its potential for contamination of water resources and soil. Furthermore, cyanuric acid is a known metabolite of certain triazine herbicides. Accurate and sensitive quantification of cyanuric acid in environmental matrices is therefore crucial for monitoring its fate and transport, assessing potential ecological risks, and ensuring water quality.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a highly accurate analytical technique for the quantification of chemical substances. It involves the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, Cyanuric acid-13C3, to the sample. This labeled compound serves as an internal standard. The key advantage of this method is that the isotopically labeled internal standard behaves almost identically to the native analyte during sample extraction, cleanup, and ionization in the mass spectrometer. Consequently, any sample loss or matrix effects during the analytical process will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, a highly accurate and precise quantification can be achieved, minimizing the impact of sample matrix interference. This compound is the ideal internal standard for the analysis of cyanuric acid, providing the highest degree of accuracy and reliability.[1][2]
Applications in Environmental Monitoring
The primary application of this compound in environmental monitoring is as an internal standard for the quantitative analysis of cyanuric acid in various environmental matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Water Quality Monitoring: Cyanuric acid can enter surface and groundwater through runoff from agricultural areas where triazine herbicides are used, or from the discharge of treated swimming pool water. The use of this compound allows for the precise measurement of cyanuric acid concentrations in river water, groundwater, and wastewater, even at trace levels.[3]
-
Soil Contamination Assessment: Soil can be contaminated with cyanuric acid from the use of certain biocides and the degradation of triazine-based pesticides. Isotope dilution LC-MS/MS methods using this compound enable the accurate determination of cyanuric acid levels in soil, which is essential for assessing the extent of contamination and the need for remediation.[1][4]
-
Herbicide Degradation Studies: Understanding the environmental fate of triazine herbicides involves studying their degradation pathways. Cyanuric acid is a key degradation product, and its accurate quantification using this compound is vital for modeling the persistence and environmental impact of these herbicides.
Experimental Protocols
Protocol 1: Determination of Cyanuric Acid in Water Samples by LC-MS/MS using Isotope Dilution
This protocol describes the quantitative analysis of cyanuric acid in water samples using this compound as an internal standard.
1. Reagents and Materials
-
Cyanuric acid standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (reagent grade)
-
Ammonium formate
-
Ultrapure water
-
Syringe filters (0.22 µm)
2. Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve cyanuric acid and this compound in ultrapure water to prepare individual stock solutions. Sonication may be required to aid dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a suitable solvent (e.g., 10% methanol in water).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL.
3. Sample Preparation
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 0.22 µm syringe filter to remove particulate matter.
-
Transfer 1 mL of the filtered water sample to a vial.
-
Add a known amount (e.g., 10 µL) of the 1 µg/mL this compound internal standard spiking solution.
-
Vortex the sample to ensure thorough mixing.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: 5 mmol/L ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to allow for the retention and separation of the polar cyanuric acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize other MS parameters such as collision energy and cone voltage for maximum sensitivity.
-
5. Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of cyanuric acid to the peak area of this compound against the concentration of the working standards.
-
Quantify the concentration of cyanuric acid in the samples using the calibration curve.
Protocol 2: Determination of Cyanuric Acid in Soil Samples by LC-MS/MS using Isotope Dilution
This protocol outlines the procedure for extracting and quantifying cyanuric acid in soil samples.
1. Reagents and Materials
-
Same as Protocol 1.
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO4), anhydrous
-
Primary Secondary Amine (PSA) sorbent
-
Centrifuge tubes (50 mL)
2. Preparation of Standards
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation (Extraction and Clean-up)
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard spiking solution.
-
Add 10 mL of the extraction solvent (e.g., 0.25 mM ammonium formate in 20 mM formic acid:acetonitrile (1:1)).[1][4]
-
Vortex the sample vigorously for 5 minutes.
-
Add 2 g of NaCl and 2 g of anhydrous MgSO4.
-
Vortex again for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube containing PSA sorbent (for cleanup).
-
Vortex for 1 minute and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
5. Quantification
-
Follow the same quantification procedure as in Protocol 1.
Data Presentation
Table 1: LC-MS/MS Parameters for Cyanuric Acid Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | HILIC Column |
| Mobile Phase A | 5 mmol/L Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| MRM Transition (Cyanuric acid) | 128 -> 85, 42 m/z[4] |
| MRM Transition (this compound) | 131 -> 87, 43 m/z[5] |
Table 2: Performance Data for Cyanuric Acid Quantification in Environmental Matrices
| Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| Soil | LC-MS/MS | 0.04 mg/kg | Not Reported | Not Reported | [4] |
| River Water | Ion Chromatography | 3.6 µg/L | Not Reported | 88-109 | |
| Pork, Chicken, Catfish, Pet Food | LC-MS/MS | 10 µg/kg | Not Reported | 96-110 | [6] |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Solid-Phase Extraction of Cyanuric Acid from Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyanuric acid (CYA) is a chemical compound that can be found as a contaminant in various food products, often in conjunction with melamine, and is also widely used as a chlorine stabilizer in swimming pools. Its presence in complex matrices such as infant formula, pet food, meat, and dairy products necessitates a robust and selective extraction method for accurate quantification.[1][2] Solid-phase extraction (SPE) offers a reliable technique to isolate CYA from interfering matrix components prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed protocol for the solid-phase extraction of cyanuric acid from complex food matrices using a mixed-mode anion exchange SPE cartridge.
Principle of Extraction The protocol utilizes a mixed-mode, strong anion exchange sorbent. Cyanuric acid is an acidic compound with a pKa of approximately 6.5.[3] The sample extract is alkalinized to a pH above 8.5 to ensure that the cyanuric acid molecules are deprotonated and carry a negative charge. When this extract is loaded onto the SPE cartridge, the anionic cyanuric acid is retained by the positively charged quaternary amine functional groups of the sorbent. Matrix interferences that are not negatively charged are washed away. Finally, the retained cyanuric acid is eluted by applying an acidic solution, which neutralizes the charge on the cyanuric acid, releasing it from the sorbent.[3][4]
Experimental Protocol
1. Materials and Reagents
-
SPE Cartridges: Oasis MAX, 6 cc, 150 mg (or equivalent strong anion exchange cartridge)[5]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), HPLC-grade water
-
Reagents: Ammonium hydroxide (NH₄OH), Formic acid
-
Equipment: Analytical balance, centrifuge, vortex mixer, SPE vacuum manifold, homogenizer (e.g., Polytron, Ultra-Turrax)[1][6]
2. Sample Preparation (for Solid Matrices like Infant Formula, Meat, or Pet Food)
-
Weigh 1-5 grams of the homogenized solid sample into a 50 mL polypropylene centrifuge tube.[1] For dry powders like infant formula, it is recommended to first add 4 mL of water to rehydrate the sample.[1]
-
Add 20 mL of an extraction solvent composed of 50:50 acetonitrile:water.[1][4]
-
Homogenize the sample for 1-2 minutes or shake vigorously for 10-20 minutes.[1][4]
-
Centrifuge the mixture at approximately 3,400-3,750 rpm for 10 minutes to separate the solid debris.[1][4]
-
Carefully collect the supernatant (the liquid extract).
-
For the cyanuric acid fraction, take a 2 mL aliquot of the supernatant and add 3 mL of 5% ammonium hydroxide in water to ensure the pH is sufficiently high for anion exchange retention.[4]
3. Solid-Phase Extraction (SPE) Procedure The following steps should be performed using an SPE vacuum manifold.
-
Condition: Condition the Oasis MAX cartridge by passing 5 mL of methanol, followed by 5 mL of water through the cartridge. Do not let the cartridge go dry.
-
Equilibrate: Equilibrate the cartridge by passing 5 mL of 5% ammonium hydroxide in water.[4]
-
Load: Load the prepared sample extract (from step 2.6) onto the cartridge at a slow, dropwise flow rate (approx. 1-2 mL/min).
-
Wash: Wash the cartridge with 5 mL of acetonitrile to remove weakly bound interferences.[4]
-
Elute: Elute the cyanuric acid from the cartridge by passing 2 mL of 4% formic acid in acetonitrile.[4] Collect this eluate for analysis.
4. Post-Extraction The collected eluate can be directly injected for LC-MS/MS analysis. If higher sensitivity is required, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Data Presentation
The following table summarizes the performance of SPE methods for cyanuric acid extraction from various complex matrices as reported in scientific literature.
| Matrix Type | SPE Sorbent | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate | Citation(s) |
| Meat & Pet Food | Ion Exchange | 10 µg/kg | Not Specified | 96 - 110% | [2] |
| Infant Formula (Dry) | Oasis MAX | Not Specified | 200 µg/kg | Not Specified | [1] |
| Fish/Pork Tissue | Oasis MAX | Not Specified | 50 µg/kg | Not Specified | [1] |
| Dairy Products | CARB/SCX Mixed-Mode | 25 µg/kg | Not Specified | 80.8 - 101.5% | [7] |
| 18 Food Matrices | Mixed-Mode (Hydrophilic/Cation Exchange) | < 39.4 µg/kg | < 99.1 µg/kg | 70.0 - 128.9% | [8] |
| Infant Formula (Powdered) | Plexa PAX | 0.1 µg/g (100 µg/kg) | Not Specified | Within 17% of true value | [9] |
Visualized Workflow
The logical flow of the entire procedure, from initial sample handling to the final analysis step, is depicted below.
References
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel mixed-mode solid phase extraction for simultaneous determination of melamine and cyanuric acid in food by hydrophilic interaction chromatography coupled to tandem mass chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Simultaneous determination and confirmation of melamine and cyanuric acid in animal feed by zwitterionic hydrophilic interaction chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Cyanuric Acid-13C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanuric acid, a chemical compound used in various industrial applications, has been a subject of concern due to its potential for adulteration in food and feed, often in conjunction with melamine. Accurate and sensitive quantification of cyanuric acid is crucial for food safety and toxicological studies. The use of a stable isotope-labeled internal standard, such as Cyanuric acid-13C3, is the gold standard for achieving the highest accuracy and precision in mass spectrometry-based quantification, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] High-resolution mass spectrometry (HRMS) offers superior selectivity and sensitivity for the analysis of this compound, enabling confident identification and quantification even in complex matrices.
This application note provides a detailed protocol for the analysis of this compound, primarily for its use as an internal standard in the quantification of native cyanuric acid in various food matrices using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Standard and Sample Preparation
1.1. Preparation of Stock and Working Standard Solutions
-
Native Cyanuric Acid Stock Solution (10 µg/mL): Dissolve an appropriate amount of native cyanuric acid in a 50:50 (v/v) solution of acetonitrile and water.[1]
-
This compound Internal Standard Stock Solution (5 µg/mL): Prepare a stock solution of 13C3-labeled cyanuric acid in acetonitrile.[1] Note that if using 13C3 15N3 labeled cyanuric acid, the stock concentration may be different.
-
Working Standard Solutions: Prepare a series of working standard solutions of native cyanuric acid, typically ranging from 10 to 1000 ng/mL, in 4% formic acid in acetonitrile.[1] Each working standard should be fortified with the this compound internal standard at a constant concentration (e.g., 100 ng/mL).[1]
1.2. Sample Extraction from Food Matrices
The following protocol is a general guideline and may require optimization based on the specific matrix.
-
For solid samples (e.g., infant formula, pet food, meat):
-
Weigh 1-5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1] For dry samples like powdered infant formula, it is recommended to add 4 mL of water to 1 gram of the sample.[1]
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 2500 ng).[1]
-
Add 20 mL of a 50:50 (v/v) acetonitrile-water extraction solution.[1]
-
Shake or vortex the mixture for 10-20 minutes.
-
Centrifuge at approximately 3750 x g for 10 minutes.[1]
-
Collect the supernatant for further cleanup.
-
-
For liquid samples (e.g., liquid infant formula):
-
Weigh 5 grams of the liquid sample into a 50 mL polypropylene centrifuge tube.[1]
-
Follow steps 2-6 from the solid sample extraction protocol.
-
Solid-Phase Extraction (SPE) Cleanup
To remove matrix interferences, a solid-phase extraction cleanup step is often necessary. For cyanuric acid, a mixed-mode anion exchange (MAX) SPE cartridge is commonly used.[1]
-
Condition the MAX SPE cartridge according to the manufacturer's instructions.
-
Load an aliquot of the sample extract supernatant onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the cyanuric acid and this compound with 2 mL of 4% formic acid in acetonitrile.[1]
-
Filter the eluent through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography (LC) Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique for separating the polar cyanuric acid from other matrix components.[3][4][5]
| Parameter | Condition |
| Column | Atlantis HILIC Silica (e.g., 2.1 x 150 mm, 3 µm) or ACQUITY UPLC BEH HILIC |
| Mobile Phase A | 5% 10mM Ammonium Acetate : 95% Acetonitrile[1] |
| Mobile Phase B | 10mM Ammonium Acetate in 50:50 Acetonitrile:Water[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | 30 °C |
| Gradient | A typical gradient starts with a high percentage of organic solvent (e.g., 100% A) and gradually increases the aqueous component (Mobile Phase B) to elute the analyte.[1] |
High-Resolution Mass Spectrometry (HRMS) Conditions
The analysis is performed in negative electrospray ionization (ESI) mode.
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] |
| Spray Voltage | -3500 V[1] |
| Sheath Gas Flow Rate | 30 (arbitrary units)[1] |
| Auxiliary Gas Flow Rate | 15 (arbitrary units)[1] |
| Capillary Temperature | 300 °C[1] |
| Scan Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Resolution | >10,000 FWHM |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cyanuric Acid | 128 | 42 | 12[1] |
| Cyanuric Acid | 128 | 85 | 17[1] |
| This compound | 131 | 43 | 12 [1] |
| This compound | 131 | 87 | 11 [6] |
Note: If using 13C3 15N3 labeled cyanuric acid, the precursor ion will be m/z 134 and a common product ion is m/z 44.[1]
Data Presentation
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of cyanuric acid using this compound as an internal standard.
| Parameter | Value | Matrix |
| Limit of Detection (LOD) | 10 µg/kg | Meat and Pet Food[3][4][5] |
| Limit of Quantitation (LOQ) | 50 µg/kg | Tissue and Liquid Formula[1] |
| 200 µg/kg | Dry Infant Formula[1] | |
| Linearity Range | 10 - 1000 ng/mL | |
| Recovery | 96 - 110% | Meat and Pet Food[3][4][5] |
| 75 - 125% | Fortified Test Portions[1] | |
| Coefficient of Variation (CV) | < 10% | Meat and Pet Food[3][4][5] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship for isotope dilution mass spectrometry.
References
- 1. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]
- 2. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 3. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Note: Structure Confirmation of Cyanuric Acid-¹³C₃ using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For complex studies, including metabolic pathway analysis and quantitative analysis, isotopically labeled compounds are invaluable. Cyanuric acid-¹³C₃, in which the three carbon atoms of the triazine ring are replaced with the ¹³C isotope, serves as an important internal standard and tracer in various analytical methods.[1] This application note provides a detailed protocol for the confirmation of the chemical structure of Cyanuric acid-¹³C₃ using ¹H and ¹³C NMR spectroscopy.
Principle of Structure Confirmation
The structural confirmation of Cyanuric acid-¹³C₃ by NMR spectroscopy relies on several key observations:
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the N-H protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the triazine ring carbons. Due to the ¹³C enrichment, the signal-to-noise ratio will be significantly enhanced compared to the natural abundance spectrum.
-
¹³C-¹³C Coupling: A key confirmation of the isotopic labeling is the observation of ¹³C-¹³C spin-spin coupling. In a fully labeled cyanuric acid molecule, each ¹³C nucleus will couple to its two adjacent ¹³C neighbors, resulting in a characteristic splitting pattern.
Experimental Protocols
This section details the necessary steps for preparing the NMR sample and acquiring high-quality ¹H and ¹³C NMR spectra of Cyanuric acid-¹³C₃.
Materials
-
Cyanuric acid-¹³C₃ (isotopic purity ≥ 99%)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of Cyanuric acid-¹³C₃ for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]
-
Dissolution: Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but allow the sample to return to room temperature before analysis.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the filling height is between 4 and 5 cm.[4]
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.[5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Data Acquisition Protocol
The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Spectroscopy:
| Parameter | Recommended Value |
| Pulse Program | Standard single-pulse (e.g., zg30) |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Spectral Width | 16 ppm |
| Acquisition Time | ≥ 2 s |
| Relaxation Delay (d1) | 5 s |
| Number of Scans | 16 |
¹³C NMR Spectroscopy:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Spectral Width | 220 ppm |
| Acquisition Time | ≥ 1 s |
| Relaxation Delay (d1) | 10-30 s* |
| Number of Scans | 1024 or more |
*The carbonyl-like carbons in cyanuric acid are expected to have long spin-lattice relaxation times (T₁). A sufficiently long relaxation delay is crucial for obtaining quantitative signals and observing potential coupling patterns clearly. The use of a paramagnetic relaxation agent like Cr(acac)₃ can be considered to reduce the T₁ and shorten the experimental time.[6]
Data Presentation and Interpretation
Expected NMR Data
The following tables summarize the expected chemical shifts for both unlabeled and ¹³C-labeled cyanuric acid.
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Cyanuric Acid | DMSO-d₆ | ~11.2 | Singlet | N-H |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Expected Multiplicity (¹³C-¹³C Coupling) | Assignment |
| Cyanuric Acid | DMSO-d₆ | ~150.5 | Singlet | C=O |
| Cyanuric acid-¹³C₃ | DMSO-d₆ | ~150.5 | Triplet (or complex multiplet) | ¹³C=O |
Note: The exact chemical shifts can vary slightly depending on concentration and temperature.
Interpretation of Spectra
-
¹H NMR: The ¹H NMR spectrum of Cyanuric acid-¹³C₃ is expected to show a single resonance for the three equivalent N-H protons. The chemical shift in DMSO-d₆ is typically observed around 11.2 ppm. The integral of this peak should correspond to three protons.
-
¹³C NMR of Unlabeled Cyanuric Acid: The proton-decoupled ¹³C NMR spectrum of natural abundance cyanuric acid will display a single sharp singlet at approximately 150.5 ppm in DMSO-d₆, corresponding to the three chemically equivalent carbonyl-like carbons.
-
¹³C NMR of Cyanuric Acid-¹³C₃: The proton-decoupled ¹³C NMR spectrum of Cyanuric acid-¹³C₃ will also show a single resonance around 150.5 ppm. However, due to the high ¹³C enrichment, this signal will exhibit splitting due to one-bond ¹³C-¹³C coupling. Each ¹³C nucleus is coupled to two other ¹³C nuclei, which would theoretically result in a triplet. The one-bond ¹³C-¹³C coupling constant (¹JCC) for a bond with partial double-bond character is typically in the range of 50-70 Hz. The observation of this splitting pattern is a definitive confirmation of the ¹³C₃ isotopic labeling of the cyanuric acid ring.
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates the overall workflow for the structural confirmation of Cyanuric acid-¹³C₃.
Caption: Experimental workflow for NMR-based structure confirmation.
Logical Relationship for Structure Confirmation
The diagram below outlines the logical steps involved in confirming the structure of Cyanuric acid-¹³C₃ based on the NMR data.
Caption: Logical flow for structure confirmation using NMR data.
Conclusion
NMR spectroscopy provides a definitive method for the structural confirmation of Cyanuric acid-¹³C₃. The combination of ¹H and ¹³C NMR data allows for the unambiguous verification of the molecular skeleton and the successful incorporation of the ¹³C isotopes. The key diagnostic feature for the labeled compound is the presence of ¹³C-¹³C coupling in the ¹³C NMR spectrum. The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers in the fields of drug development, metabolism, and analytical chemistry to confidently verify the structure of this important isotopically labeled compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to overcome matrix effects in the analysis of Cyanuric acid-13C3?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Cyanuric acid-¹³C₃.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Cyanuric acid-¹³C₃?
A1: Matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis refer to the alteration of ionization efficiency for the target analyte, Cyanuric acid-¹³C₃, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification. The primary cause is competition between the analyte and matrix components for ionization in the MS source. For a stable isotope-labeled internal standard (SIL-IS) like Cyanuric acid-¹³C₃, the goal is for it to experience the same matrix effects as the unlabeled cyanuric acid, thus providing accurate correction.
Q2: Why is my Cyanuric acid-¹³C₃ internal standard not adequately compensating for matrix effects?
A2: The most common reason for inadequate compensation by a SIL-IS is the lack of complete co-elution with the native analyte. If Cyanuric acid-¹³C₃ and the unlabeled cyanuric acid have different retention times, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate results. Differences in extraction recovery between the analyte and the SIL-IS can also contribute to poor compensation.
Q3: Can the type of stable isotope label affect chromatographic behavior?
A3: Yes, while ¹³C and ¹⁵N labels generally have a minimal impact on retention time, deuterium (²H) labels can sometimes cause a slight shift in retention time, known as the "deuterium isotope effect," due to changes in molecular lipophilicity. This can lead to chromatographic separation from the unlabeled analyte. Using ¹³C₃-labeled cyanuric acid, as specified, is generally preferred to minimize this risk.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results.
This issue often points to uncompensated or variable matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the unlabeled cyanuric acid and the Cyanuric acid-¹³C₃ internal standard. The peaks should completely overlap. Even a slight offset can lead to significant quantitative errors.
-
Evaluate Matrix Effects: A common method to assess matrix effects is the post-extraction addition method. Compare the peak response of an analyte spiked into a blank matrix extract to the response in a pure solvent.
-
Optimize Sample Preparation: If significant matrix effects are observed, refining the sample preparation protocol is crucial. The goal is to remove interfering matrix components before LC-MS/MS analysis.
-
Consider Matrix-Matched Calibrators: If sample preparation optimization is insufficient, preparing calibration standards in a blank matrix extract that has undergone the full sample preparation procedure can help compensate for consistent matrix effects.
Issue 2: Low signal intensity or high background noise for Cyanuric acid-¹³C₃.
This can be caused by severe ion suppression or the presence of interfering compounds.
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement or enhance a Solid-Phase Extraction (SPE) step. For cyanuric acid, which is anionic, a mixed-mode anion-exchange SPE is often effective.
-
Optimize Chromatographic Separation: Adjusting the mobile phase composition or gradient can help separate Cyanuric acid-¹³C₃ from interfering matrix components. Hydrophilic Interaction Chromatography (HILIC) is a common technique for retaining and separating polar compounds like cyanuric acid.
-
Check for Contamination: Ensure that all solvents, reagents, and labware are free from contaminants that could contribute to background noise.
Experimental Protocols & Data
Protocol 1: Sample Extraction and Cleanup for Food Matrices
This protocol is adapted from methods for the analysis of melamine and cyanuric acid in food.
1. Extraction:
- Homogenize 1-5 g of the solid sample.
- Add 20 mL of a 50:50 (v/v) acetonitrile-water solution.
- Spike with the Cyanuric acid-¹³C₃ internal standard.
- Vortex or sonicate for 30 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
- Condition a mixed-mode anion-exchange SPE cartridge with methanol followed by water.
- Load the supernatant from the extraction step.
- Wash the cartridge with water and then methanol to remove interferences.
- Elute the cyanuric acid and Cyanuric acid-¹³C₃ with a suitable solvent (e.g., 5% ammonium hydroxide in acetonitrile).
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary: Efficacy of Mitigation Strategies
The following table summarizes recovery data from studies employing robust sample preparation and isotope dilution techniques, demonstrating the effectiveness of these methods in overcoming matrix effects.
| Matrix | Analyte | Mitigation Strategy | Average Recovery (%) | RSD (%) | Reference |
| Catfish, Pork, Chicken, Pet Food | Cyanuric Acid | Isotope Dilution (¹³C₃-Cyanuric Acid), SPE | 96 - 110 | < 10 | |
| Milk-based Products, Biscuits, Pasta | Melamine (similar polar compound) | Isotope Dilution, Ion-Pairing LC-MS/MS | 77 - 100 | < 5 | |
| Liquid/Dry Infant Formula | Cyanuric Acid | SPE, HILIC-UPLC-MS/MS | 85 - 115 (typical range) | N/A |
Visual Guides
Workflow for Overcoming Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in the analysis of Cyanuric acid-¹³C₃.
Caption: A workflow for troubleshooting matrix effects.
Signaling Pathway of Matrix Effects in LC-MS
This diagram illustrates how matrix components can interfere with the ionization of the analyte and internal standard.
Technical Support Center: Troubleshooting Ion Suppression in LC-MS/MS with Cyanuric Acid-13C3
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using Cyanuric acid-13C3 as an internal standard in Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, leading to a decreased signal intensity and compromising the accuracy and sensitivity of quantification.[1][2][3] This phenomenon occurs when co-eluting components from the sample matrix, such as salts, proteins, or phospholipids, compete with the analyte for ionization in the mass spectrometer's source.[1][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant issue because it affects the initial ion formation process.[5]
Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating ion suppression?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for compensating for matrix effects.[6][7] Because a SIL internal standard is chemically identical to the analyte, it exhibits nearly the same behavior during sample preparation, chromatographic separation, and ionization.[6] Ideally, the analyte and the SIL internal standard will co-elute, meaning they experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q3: I'm using this compound, but my analyte signal is still significantly lower in matrix samples compared to clean standards. What could be the issue?
A3: While this compound is an excellent tool, incomplete compensation for matrix effects can still occur. A primary reason is a chromatographic separation between the analyte (cyanuric acid) and the internal standard (this compound).[8] Even a slight difference in retention time can expose them to different co-eluting matrix components, resulting in differential ion suppression.[8] This "isotope effect" can sometimes cause the labeled compound to elute slightly earlier.[8] Additionally, extremely high concentrations of matrix components can suppress both the analyte and the internal standard to a degree that is not proportional.[8]
Q4: My quality control (QC) samples are showing high variability. Can ion suppression be the cause?
A4: Yes, inconsistent results for QC samples are a classic indicator of unmanaged ion suppression.[8] The composition of biological matrices can vary between different lots or individual samples, leading to different levels of ion suppression and, consequently, poor precision and accuracy in your results.[8]
Troubleshooting Guide
This guide provides solutions to common issues encountered during LC-MS/MS analysis that may be related to ion suppression, even when using this compound.
Problem 1: Low Analyte Response in Matrix
-
Symptom: The signal intensity for your analyte is significantly reduced in samples prepared in a biological matrix compared to those in a pure solvent.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and this compound are perfectly co-eluting. If a slight separation is observed, the chromatographic method may need optimization.[8]
-
Perform a Post-Column Infusion Experiment: This experiment helps to identify the specific regions in your chromatogram where ion suppression is most severe.[4][9][10] You can then adjust your chromatographic gradient to move the elution of your analyte and internal standard away from these suppression zones.[10][11]
-
Improve Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.[1][2][4][6]
-
Dilute the Sample: Diluting the sample can lower the concentration of matrix components, thereby reducing ion suppression.[8][12] However, ensure your analyte concentration remains above the instrument's limit of detection.[8]
-
Problem 2: Inconsistent and Irreproducible Results
-
Symptom: High variability in the calculated concentrations of your quality control samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Effect Quantitatively: Assess the matrix effect by comparing the analyte's response in post-extraction spiked matrix samples to its response in a neat solution. This will help quantify the extent of ion suppression.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples. This approach helps to ensure that the calibrators and the samples experience similar matrix effects, leading to more accurate quantification.[1]
-
Check Internal Standard Concentration: Ensure the concentration of this compound is appropriate and falls within the linear dynamic range of the assay. An excessively high concentration can lead to self-suppression.[8]
-
Data Presentation
The use of a stable isotope-labeled internal standard like this compound is intended to normalize the signal response and improve accuracy. The following table illustrates the expected improvement in quantitative accuracy when using an appropriate internal standard.
| Sample Type | Analyte Peak Area (Arbitrary Units) | Internal Standard (this compound) Peak Area (Arbitrary Units) | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Without Internal Standard | |||||
| Neat Standard (10 ng/mL) | 100,000 | N/A | N/A | 10.0 | 100 |
| Spiked Plasma Sample (10 ng/mL) | 45,000 | N/A | N/A | 4.5 | 45 |
| With Internal Standard | |||||
| Neat Standard (10 ng/mL) | 100,000 | 110,000 | 0.91 | 10.0 | 100 |
| Spiked Plasma Sample (10 ng/mL) | 45,000 | 50,000 | 0.90 | 9.9 | 99 |
Note: The values presented are illustrative and can vary depending on the analyte, matrix, and specific experimental conditions.
Experimental Protocols
1. Post-Column Infusion Experiment to Identify Ion Suppression Zones
This protocol is designed to pinpoint the retention times where co-eluting matrix components cause ion suppression.
-
Objective: To visualize regions of ion suppression within the chromatographic run.
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
A solution of the analyte (e.g., cyanuric acid) at a concentration that gives a stable and moderate signal.
-
Blank extracted matrix sample (e.g., plasma, urine).
-
-
Methodology:
-
Set up the LC system with the analytical column and mobile phases to be used for the actual sample analysis.
-
Connect the outlet of the LC column to a tee-piece.
-
Use a syringe pump to continuously infuse the analyte solution into the other inlet of the tee-piece at a low, constant flow rate (e.g., 5-10 µL/min).
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin acquiring data in MRM mode for the analyte, monitoring its signal. A stable baseline should be observed.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline of the infused analyte. Any dip or decrease in the baseline signal indicates a region of ion suppression.[5][10] A rise in the baseline would indicate ion enhancement.
-
Visualizations
Caption: Causes of ion suppression in the MS source.
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. myadlm.org [myadlm.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Optimizing ESI conditions for the detection of Cyanuric acid-13C3
Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) conditions for the detection of Cyanuric acid-13C3. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound.
Issue: Low or No Signal Intensity
Possible Causes and Solutions:
-
Incorrect Polarity: Cyanuric acid is a polar, acidic compound that ionizes most effectively in negative ion mode.
-
Solution: Ensure your mass spectrometer is operating in negative ESI mode ([M-H]⁻). The deprotonated molecule is readily formed under these conditions.
-
-
Suboptimal ESI Source Parameters: Inefficient desolvation or ionization can lead to poor signal.
-
Solution: Systematically optimize key ESI source parameters. A direct infusion of a standard solution of this compound can help isolate the optimization of MS parameters from chromatographic conditions.[1] Refer to the table below for typical starting parameters.
-
-
Inappropriate Mobile Phase Composition: The pH and solvent composition of the mobile phase significantly impact ionization efficiency.
-
Solution: For Hydrophilic Interaction Liquid Chromatography (HILIC), which is commonly used for cyanuric acid, a high percentage of organic solvent (e.g., acetonitrile) in the mobile phase is typical.[2][3] While acidic conditions can improve chromatography, a mobile phase that is too acidic may suppress the deprotonation of cyanuric acid.[4] Using a volatile buffer like ammonium acetate can help maintain a suitable pH for ionization.[5]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.
-
Solution: Improve sample clean-up using techniques like Solid Phase Extraction (SPE).[6] Modifying the chromatographic conditions to better separate cyanuric acid from interfering matrix components can also be effective.
-
Issue: High Background Noise
Possible Causes and Solutions:
-
Solvent and Additive Contamination: Impurities in solvents or mobile phase additives are a common source of high background noise.[7][8]
-
Contamination from Labware: Detergents and other residues on glassware can introduce interfering compounds.[4][8]
-
Solution: Use glassware that has been thoroughly rinsed with high-purity solvent. Avoid using detergents known to cause contamination. Some strong alkali detergents have been shown to contain high concentrations of cyanuric acid.[4]
-
-
System Contamination: Carryover from previous injections or buildup of contaminants in the LC-MS system can elevate the background.[7]
-
Solution: Implement a rigorous system cleaning protocol. Flush the system with a strong solvent mixture to remove potential contaminants.
-
Issue: Poor Peak Shape (Tailing or Broadening)
Possible Causes and Solutions:
-
Incompatible Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
-
Secondary Interactions on the Column: Interactions between the analyte and the stationary phase can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH or ionic strength to minimize these interactions. For HILIC separations, ensure proper column equilibration.
-
-
Column Overload: Injecting too much analyte can saturate the column, resulting in broad, asymmetric peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound?
A1: Negative Electrospray Ionization (ESI) is the recommended mode for detecting this compound. Cyanuric acid is an acidic molecule that readily loses a proton to form the [M-H]⁻ ion, which can be sensitively detected by the mass spectrometer.
Q2: What are the typical ESI-MS/MS transitions for this compound?
A2: For quantitative analysis using tandem mass spectrometry (MS/MS), the following selected reaction monitoring (SRM) transitions are commonly used:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyanuric acid | 128 | 42 and 85[2][9] |
| This compound | 131 (approx.) | To be determined empirically, expected shifts from native |
| Cyanuric acid-(13C3, 15N3) | 134 | 44 and 89[2] |
Note: The exact m/z of the 13C3-labeled precursor will be higher than the unlabeled compound. The fragmentation should be analogous, leading to product ions with a corresponding mass shift.
Q3: Which type of chromatography is best suited for cyanuric acid analysis?
A3: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most common and effective technique for the separation of cyanuric acid.[2][3][10] HILIC columns allow for the retention of polar compounds using a high percentage of organic solvent in the mobile phase, which is also beneficial for ESI efficiency.
Q4: What are some recommended mobile phases for HILIC analysis of cyanuric acid?
A4: A typical mobile phase for HILIC separation of cyanuric acid consists of a high percentage of acetonitrile with a small amount of aqueous buffer. For example, a mobile phase of acetonitrile and water (e.g., 90:10, v/v) with a volatile salt like ammonium acetate (e.g., 5 mM) is often used.[5]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the analysis of cyanuric acid. These should be used as a starting point for method development and optimization.
Table 1: Example LC-MS/MS Parameters for Cyanuric Acid Analysis
| Parameter | Setting | Reference |
| LC Column | HILIC (e.g., XBridge Amide, Polaris NH2) | [2][3] |
| Mobile Phase | Acetonitrile/Water with Ammonium Acetate | [3][5] |
| Flow Rate | 0.2 - 0.4 mL/min | [2] |
| Ionization Mode | ESI Negative | [2][11] |
| Precursor Ion (m/z) | 128 | [2][9] |
| Product Ions (m/z) | 42, 85 | [2][9] |
| Collision Energy | 11 - 17 V | [9] |
Experimental Protocols
Protocol 1: Sample Preparation for Cyanuric Acid in Whey Powder
This protocol is adapted from a method for the determination of cyanuric acid in whey powder.[2]
-
Extraction:
-
Weigh 1 g of whey powder into a centrifuge tube.
-
Add 10 mL of an acetonitrile-water (60:40, v/v) extraction solution.
-
Vortex for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dilution:
-
Take an aliquot of the supernatant and dilute with the mobile phase as needed to fall within the calibration range.
-
-
Analysis:
-
Inject the diluted extract into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Cyanuric Acid
This protocol is based on a method for cleaning up cyanuric acid extracts from infant formula.[6]
-
SPE Cartridge: Oasis MAX (Mixed-Mode Anion Exchange)
-
Conditioning:
-
5 mL 0.1 M HCl in acetonitrile.
-
5 mL 0.1 M NaOH in acetonitrile.
-
-
Equilibration:
-
5 mL acetonitrile.
-
5 mL 5% NH₄OH in water.
-
-
Loading:
-
Load 3 mL of 5% NH₄OH in water.
-
Load 2 mL of sample supernatant.
-
-
Washing:
-
Wash with 5 mL of acetonitrile.
-
-
Elution:
-
Elute with 2 mL of 4% formic acid in acetonitrile.
-
-
Post-Elution:
-
Filter the eluent through a 0.2 µm PTFE syringe filter.
-
Prepare for injection by diluting as necessary.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of cyanuric acid in whey powder using HILIC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Improving the recovery of Cyanuric acid-13C3 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Cyanuric acid-13C3 during sample extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| CYA-T01 | Why am I observing low recovery of my this compound internal standard? | 1. Incomplete Extraction: The chosen solvent may not be optimal for extracting cyanuric acid from the specific sample matrix.[1] 2. Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer.[2][3][4] 3. Analyte Adsorption: Cyanuric acid may adsorb to glassware or plasticware during the extraction process. 4. Precipitation: Cyanuric acid can precipitate with other compounds in the sample, such as melamine.[5] 5. Degradation: The internal standard may degrade during sample processing, especially at high temperatures or extreme pH.[1][6] | 1. Optimize Extraction Solvent: Test different solvent systems. A mixture of acetonitrile and water (e.g., 50:50 v/v) is often effective.[7] For complex matrices, consider acidified water or a diethylamine:water:acetonitrile mixture.[5][7] 2. Mitigate Matrix Effects: - Dilute the sample: This can reduce the concentration of interfering matrix components.[2] - Improve cleanup: Utilize Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., mixed-mode cation exchange, graphitized carbon black) to remove interferences.[3][8][9] - Use matrix-matched calibration standards: This helps to compensate for signal suppression or enhancement.[1][4] 3. Minimize Adsorption: Use silanized glassware or polypropylene tubes. Pre-rinsing containers with the extraction solvent can also help. 4. Prevent Precipitation: Adjusting the pH of the extraction solution can help keep cyanuric acid and potential precipitants in solution. Using a solvent mixture like 10:40:50 diethylamine:water:acetonitrile can disrupt ion pair formation.[7] 5. Control Experimental Conditions: Avoid high temperatures and extreme pH during extraction unless the protocol specifically requires it. Protect samples from light if degradation is suspected.[1] |
| CYA-T02 | My this compound recovery is inconsistent across samples. What could be the cause? | 1. Inconsistent Sample Homogenization: Non-uniform distribution of the analyte and internal standard within the sample. 2. Variable Matrix Effects: Different samples, even within the same batch, can have varying levels of matrix components. 3. Pipetting Errors: Inaccurate or inconsistent dispensing of the internal standard solution.[2] 4. Inconsistent Extraction Times or Conditions: Variations in shaking/vortexing time, temperature, or centrifugation speed. | 1. Ensure Thorough Homogenization: Use appropriate homogenization techniques (e.g., Ultra-Turrax) to ensure a uniform sample matrix before adding the internal standard. 2. Randomize Sample Injection Order: This can help to identify and mitigate the impact of systematic variations in instrument response. 3. Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated and use a consistent pipetting technique. 4. Standardize the Protocol: Adhere strictly to the validated experimental protocol for all samples. |
| CYA-T03 | I am seeing high background or interfering peaks at the retention time of this compound. How can I resolve this? | 1. Insufficient Chromatographic Separation: Co-elution of matrix components with the internal standard. 2. Contamination: Contamination from glassware, solvents, or the LC-MS system. 3. Presence of Unlabeled Cyanuric Acid in the Isotope-Labeled Standard: This can contribute to the signal at the mass transition of the labeled standard. | 1. Optimize Chromatography: - Adjust the mobile phase gradient: A slower, more shallow gradient can improve separation. - Use a different column chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often effective for separating polar compounds like cyanuric acid.[5][10][11] A porous graphitic carbon column can also provide good retention.[9] 2. Thoroughly Clean all Equipment: Use high-purity solvents for extraction and analysis. Run solvent blanks to identify sources of contamination. 3. Verify Standard Purity: Check the certificate of analysis for your this compound standard to confirm its isotopic purity. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Because its chemical and physical properties are nearly identical to the unlabeled cyanuric acid, it co-elutes during chromatography and experiences similar effects during sample preparation and ionization in the mass spectrometer.[2] This allows it to accurately correct for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification of the target analyte.[2][3]
Q2: At what stage of the sample preparation process should I add the this compound internal standard?
A2: The internal standard should be added as early as possible in the sample preparation workflow, typically before any extraction or cleanup steps.[2] This ensures that it experiences the same potential losses as the native analyte throughout the entire process, allowing for accurate correction.
Q3: What are the most common extraction techniques for cyanuric acid?
A3: Common and effective extraction techniques include:
-
Liquid-Liquid Extraction (LLE): Often using a polar organic solvent like acetonitrile mixed with an aqueous solution.[10]
-
Solid-Phase Extraction (SPE): This technique is used for sample cleanup and concentration. Various sorbents can be used, including mixed-mode ion exchange and graphitized carbon black, which are effective for polar compounds like cyanuric acid.[3][8][12]
-
Microwave-Assisted Extraction (MAE): This method can improve extraction efficiency and reduce solvent consumption.[11][13]
Q4: How can I minimize matrix effects when analyzing complex samples?
A4: To minimize matrix effects, you can:
-
Optimize Sample Cleanup: A robust SPE protocol can significantly reduce interfering matrix components.[3]
-
Dilute the Sample: A simple dilution can often reduce the concentration of interfering substances to a level where they no longer significantly impact ionization.[2]
-
Modify Chromatographic Conditions: Improving the separation of your analyte from co-eluting matrix components can mitigate ion suppression or enhancement.[2]
-
Use Matrix-Matched Standards: Preparing your calibration standards in a blank matrix that is similar to your samples can help to compensate for matrix effects.[1][4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a general guideline for extracting cyanuric acid from a liquid matrix (e.g., urine, plasma).
-
Sample Preparation:
-
To 1.0 mL of the sample in a polypropylene centrifuge tube, add the appropriate amount of this compound internal standard solution.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 3.0 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general procedure for sample cleanup using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
Homogenize 1.0 g of a solid sample with 5.0 mL of 1% formic acid in water.
-
Add the this compound internal standard.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 3.0 mL of methanol followed by 3.0 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3.0 mL of 0.1% formic acid in water.
-
Wash the cartridge with 3.0 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 3.0 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical recovery rates for cyanuric acid using different extraction methods. The recovery of this compound is expected to be similar to the native compound.
| Extraction Method | Sample Matrix | Reported Recovery (%) | Reference |
| Isotope Dilution LC/MS | Catfish, Pork, Chicken, Pet Food | 96 - 110 | [14] |
| Microwave-Assisted Extraction | Infant Formula | 86.7 - 93.1 | [11][13] |
| Solid-Phase Extraction (Mixed-Mode) | Egg, Pork, Liver, Kidney, Shrimp | 70.0 - 128.9 | [8] |
| Acetic Acid Extraction with SPE | Infant Formula | 86 - 93 | [15] |
| Ion Chromatography | Spiked Water Samples | 88 - 109 | [9] |
Visualizations
Caption: General workflow for sample extraction and analysis of this compound.
References
- 1. welchlab.com [welchlab.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. How can we enhance low recovery rates when quality control (QC) samples are influenced by matrix effects? [sciex.com]
- 5. food-safety.com [food-safety.com]
- 6. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. A novel mixed-mode solid phase extraction for simultaneous determination of melamine and cyanuric acid in food by hydrophilic interaction chromatography coupled to tandem mass chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Microwave-assisted extraction and determination of cyanuric acid residue in infant formula samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cyanuric Acid-13C3 Carryover
Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Cyanuric acid-13C3 in autosamplers.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the unintentional transfer of an analyte from a preceding sample injection into a subsequent one.[1] This can lead to the appearance of "ghost peaks" in blank injections or artificially inflate the measured concentration of this compound in subsequent samples, compromising data accuracy and precision.[1][2] Given the polar nature of cyanuric acid, it can adhere to surfaces within the autosampler, making it particularly susceptible to carryover.
Q2: What are the common causes of this compound carryover in an autosampler?
A2: The most common causes include:
-
Insufficient Needle Washing: Residual sample adhering to the interior or exterior of the autosampler needle.[1]
-
Inadequate Wash Solvent: The wash solvent may not be effective at solubilizing and removing the polar this compound from the system components.[1]
-
Adsorption to Surfaces: this compound can adsorb to various surfaces within the flow path, including the needle, injection valve, rotor seals, and sample loops.[2][3][4]
-
Contaminated Vials or Caps: Using vials and caps that have not been properly cleaned or are made of materials that can adsorb the analyte.[1]
-
System Contamination: Buildup of residue in tubing, fittings, or the injection port over time.[1]
Q3: What is a good starting point for a wash solvent to minimize this compound carryover?
A3: A good starting point is a dual-solvent wash that includes both a strong organic solvent and an aqueous component to effectively remove polar compounds.[1] A mixture of acetonitrile and water is a common choice. For particularly "sticky" compounds like cyanuric acid, incorporating an acid or base into the wash solvent can improve solubility and reduce carryover.[4] For example, a wash solution containing an organic solvent, water, and a small percentage of formic acid or ammonium hydroxide can be effective.
Q4: How can I determine the primary source of carryover in my LC system?
A4: To isolate the source of carryover, you can perform a systematic troubleshooting process. A logical workflow is to first check for contamination in your blank, then assess the autosampler, and finally evaluate the column.
Q5: Can the type of vial and cap I use affect carryover?
A5: Yes, the choice of vials and caps can significantly impact carryover. For polar compounds like this compound, using deactivated or silanized glass vials can prevent adsorption to the glass surface.[1] Additionally, ensure that the septa of your caps are made of a low-adsorption material like PTFE/silicone and that they are not being over-punctured, which can lead to degradation and contamination.[1]
Troubleshooting Guides
Issue 1: Persistent ghost peaks of this compound in blank injections.
This is a classic sign of carryover. Follow these steps to diagnose and resolve the issue:
Step 1: Optimize the Autosampler Wash Protocol
-
Wash Solvent Composition: Cyanuric acid is a polar compound. A single-solvent wash, especially with a weak solvent, may be insufficient.
-
Recommendation: Employ a multi-solvent wash. A common effective combination is a series of washes with a strong organic solvent (like acetonitrile or methanol), followed by an aqueous wash, and then a final wash with a solvent that mimics the initial mobile phase conditions to ensure good peak shape in the next injection. For stubborn carryover, consider adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to your wash solvent to improve the solubility of this compound.
-
-
Wash Volume and Cycles: A small wash volume or a single wash cycle may not be sufficient to completely remove the analyte.
Step 2: Inspect and Clean Autosampler Components
-
Needle and Needle Seat: These are common areas for analyte adsorption.
-
Recommendation: Visually inspect the needle for any signs of contamination or damage. Clean the needle and needle seat according to the manufacturer's instructions. In some cases, physical cleaning or replacement of the needle and rotor seal may be necessary.[5]
-
-
Sample Loop: The sample loop can also be a source of carryover.
-
Recommendation: If possible, try replacing the sample loop with a new one to see if the carryover is eliminated. Some systems allow for flushing of the sample loop with a strong solvent.
-
Step 3: Evaluate Other Potential Sources
-
Column Carryover: If the carryover persists after troubleshooting the autosampler, the analytical column may be the source.
-
Recommendation: Implement a robust column washing procedure at the end of each analytical run. This may involve flushing the column with a strong solvent that is compatible with your stationary phase.
-
-
System-Wide Contamination: In some cases, the entire LC system may have some level of contamination.
-
Recommendation: A full system flush with a strong, appropriate solvent may be necessary. Ensure that all tubing and fittings are clean.
-
Issue 2: Carryover varies between analytical runs.
Inconsistent carryover can be caused by several factors:
-
Inconsistent Wash Performance: The autosampler wash may not be performing consistently.
-
Recommendation: Ensure that your wash solvent reservoirs are full and that there are no air bubbles in the lines. Prime the wash system before starting an analytical run.
-
-
Sample Matrix Effects: The composition of the sample matrix can influence the degree of carryover.
-
Recommendation: If possible, try to keep the sample matrix consistent between samples. If this is not possible, consider running a blank injection after samples with particularly complex or "sticky" matrices.
-
-
Injection Order: Injecting a very high concentration sample immediately before a very low concentration sample can exacerbate carryover.
-
Recommendation: If possible, sequence your injections from low to high concentration. If a low concentration sample must follow a high one, insert one or more blank injections in between.
-
Data Presentation
The following table summarizes the representative effectiveness of different wash solutions in reducing the carryover of polar, "sticky" compounds. This data is illustrative and intended to serve as a guide for developing a cleaning strategy for this compound. The actual performance may vary depending on the specific compound, LC system, and experimental conditions.
| Wash Solution Composition (v/v) | Additive | Representative Carryover Reduction (%) | Notes |
| 100% Water | None | Low | Generally insufficient for removing adsorbed polar compounds. |
| 100% Acetonitrile | None | Moderate | Better than water, but may not be sufficient for highly polar compounds. |
| 100% Methanol | None | Moderate | Similar effectiveness to acetonitrile. |
| 50:50 Acetonitrile:Water | None | High | A good starting point for many polar compounds. |
| 50:50 Methanol:Water | None | High | An effective alternative to acetonitrile mixtures. |
| 25:25:25:25 ACN:MeOH:IPA:Water | None | Very High | A strong, broad-spectrum wash for stubborn carryover. |
| 50:50 Acetonitrile:Water | 0.1% Formic Acid | Very High | The acidic modifier can improve the solubility of acidic compounds like cyanuric acid. |
| 50:50 Acetonitrile:Water | 0.1% Ammonium Hydroxide | Very High | A basic modifier can be effective for compounds that are more soluble at higher pH. |
| 100% Dimethyl Sulfoxide (DMSO) | None | High | Can be very effective for highly adsorbed compounds, but may require subsequent rinsing with a more volatile solvent.[6] |
Experimental Protocols
Protocol for Evaluating Autosampler Carryover of this compound
This protocol provides a systematic approach to quantify the level of autosampler carryover for this compound.
1. Materials:
-
This compound analytical standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase
-
Blank matrix (e.g., the solvent used to dissolve the samples)
2. Experimental Workflow:
3. Procedure:
-
Prepare a high-concentration standard: Prepare a solution of this compound at a concentration that is at or near the upper limit of your calibration curve.
-
Run the sequence: a. Inject a blank matrix sample (Blank 1) to establish a baseline and ensure the system is clean. b. Inject the high-concentration this compound standard. c. Immediately following the high-concentration standard, inject a series of three or more blank matrix samples (Blanks 2, 3, 4, etc.).[4]
-
Data Analysis: a. Integrate the peak area of this compound in the high-concentration standard and all subsequent blank injections. b. Calculate the percent carryover for the first blank injection using the following formula:
c. Analyze the peak areas in the subsequent blank injections to assess how quickly the carryover is diminishing.
4. Interpretation of Results:
-
No peak in Blank 2: Carryover is negligible under the current conditions.
-
Peak in Blank 2, but not in Blank 3: Carryover is present but is quickly washed away. This may be acceptable for some applications.
-
Peaks in multiple subsequent blanks: Significant carryover is occurring, and optimization of the wash protocol is required.
This systematic evaluation will provide quantitative data on the extent of your carryover problem and serve as a benchmark for assessing the effectiveness of your troubleshooting efforts.
References
Impact of mobile phase additives on Cyanuric acid-13C3 signal intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanuric acid-13C3. The following information addresses common issues related to signal intensity in liquid chromatography-mass spectrometry (LC-MS) analysis, with a focus on the impact of mobile phase additives.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity for my this compound internal standard?
A1: Low signal intensity for this compound can stem from several factors. First, verify the concentration and integrity of your internal standard solution, as degradation or improper dilution can significantly reduce the signal. Second, ensure your mass spectrometer is properly calibrated and the multiple reaction monitoring (MRM) transitions for the 13C3-labeled compound are correctly configured in your acquisition method.[1] Finally, suboptimal mobile phase composition can lead to poor ionization efficiency.
Q2: How does the mobile phase pH affect the signal intensity of this compound?
A2: Mobile phase pH is a critical parameter for the analysis of acidic compounds like cyanuric acid. For negative ion mode electrospray ionization (ESI), a mobile phase pH that promotes the deprotonation of cyanuric acid to its anionic form [M-H]⁻ is generally preferred. However, the relationship is not always straightforward. While a higher pH might be expected to increase deprotonation in solution, acidic mobile phases containing additives like formic or acetic acid can paradoxically enhance signal intensity in negative ESI mode for some analytes. This is because the overall composition of the ESI droplet and gas-phase reactions play a significant role in ionization efficiency.
Q3: Which mobile phase additives are commonly used for the analysis of cyanuric acid and its isotopologues?
A3: Common volatile mobile phase additives compatible with LC-MS for the analysis of polar compounds like cyanuric acid include formic acid, acetic acid, ammonium acetate, and ammonium formate.[2] These additives are chosen for their ability to improve chromatography and/or enhance ionization efficiency. Non-volatile buffers, such as phosphate buffers, should be avoided as they can contaminate the mass spectrometer.
Q4: Should I use an acidic or a buffered mobile phase for this compound analysis?
A4: The choice between an acidic or a buffered mobile phase depends on the specific chromatographic method and desired outcome.
-
Acidic Mobile Phases (e.g., 0.1% Formic Acid): Often used in reversed-phase and HILIC methods. While counterintuitive for an acidic analyte in negative ion mode, formic acid can improve peak shape and, in some cases, enhance signal-to-noise by reducing chemical noise.
-
Buffered Mobile Phases (e.g., 10 mM Ammonium Acetate): Provide better pH control, which can lead to more reproducible retention times and peak shapes, particularly in HILIC separations.[3][4] Ammonium acetate can also aid in the ionization process.[5]
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to troubleshooting and resolving issues of low signal intensity for this compound in your LC-MS/MS experiments.
Diagram: Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise guide to troubleshooting low signal intensity.
Quantitative Data Summary: Expected Impact of Mobile Phase Additives on this compound Signal Intensity (Negative Ion ESI)
The following table summarizes the expected qualitative and potential quantitative impact of different mobile phase additives on the signal intensity of this compound. The relative signal intensity is an illustrative value based on general principles of electrospray ionization for acidic analytes and may vary depending on the specific instrumentation and chromatographic conditions.
| Mobile Phase Additive | Typical Concentration | Expected Impact on Chromatography | Expected Impact on Ionization (Negative ESI) | Illustrative Relative Signal Intensity (%) |
| None (Water/Acetonitrile) | - | Poor peak shape and retention may occur. | Baseline ionization. | 50 |
| Formic Acid | 0.1% | Can improve peak shape. | May enhance signal-to-noise by reducing background, though it can also cause ion suppression for some acidic compounds. | 80 |
| Acetic Acid | 0.1% | Similar to formic acid, may improve peak shape. | Generally provides good ionization for acidic compounds in negative mode. | 100 |
| Ammonium Acetate | 5-10 mM | Buffers the mobile phase, leading to improved peak shape and reproducibility, especially in HILIC.[3][4] | Can enhance the formation of [M-H]⁻ ions and improve signal stability.[5] | 120 |
| Ammonium Hydroxide | 0.05-0.1% | Increases mobile phase pH. | Can significantly enhance deprotonation and signal intensity for acidic compounds in negative ion mode.[6] | 150 |
Disclaimer: The illustrative relative signal intensity values are intended for comparative purposes and are not absolute. Actual results will depend on the specific LC-MS system, source conditions, and chromatographic column used.
Experimental Protocols
Protocol 1: HILIC-LC-MS/MS for this compound
This protocol is adapted from methods developed for the analysis of cyanuric acid in complex matrices, utilizing Hydrophilic Interaction Chromatography (HILIC) for the retention of this polar compound.[3][7]
1. Liquid Chromatography (LC) Conditions:
-
Column: HILIC Column (e.g., a column with an amide or amino stationary phase).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or a shallow gradient with a high percentage of organic solvent (e.g., 85-95% B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Precursor Ion (m/z): 132 (for this compound).
-
Product Ions (m/z): Monitor characteristic fragments (e.g., 42, 87).
-
Collision Energy: Optimize for the specific instrument.
-
Other Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.
Diagram: HILIC-LC-MS/MS Experimental Workflow
Caption: Workflow for the analysis of this compound.
Protocol 2: Isotope Dilution Method for this compound
Isotope dilution is a robust quantification technique that relies on the addition of a known amount of an isotopically labeled internal standard (this compound) to the sample.
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Add a precise volume of the this compound stock solution to all calibration standards, quality controls, and unknown samples prior to any sample extraction or cleanup steps.
2. LC-MS/MS Analysis:
-
Analyze the samples using an appropriate LC-MS/MS method (e.g., Protocol 1).
-
Acquire data for both the native cyanuric acid and the this compound internal standard.
3. Quantification:
-
Calculate the peak area ratio of the native cyanuric acid to the this compound internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the native cyanuric acid in the calibration standards.
-
Determine the concentration of cyanuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagram: Principle of Isotope Dilution
Caption: The principle of quantification using an isotope-labeled internal standard.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions [mtc-usa.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
Technical Support Center: Robust Analysis of Cyanuric Acid and its Isotopologues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of cyanuric acid and its isotopologues, with a primary focus on chromatographic column selection.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended type of HPLC column for cyanuric acid analysis?
A1: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are widely recommended for the analysis of cyanuric acid and its isotopologues, especially when coupled with mass spectrometry (MS) detection.[1][2][3][4] HILIC columns are well-suited for retaining and separating highly polar compounds like cyanuric acid, which are often poorly retained on traditional reversed-phase columns.[1][2]
Q2: Can I use a reversed-phase (C18) column for cyanuric acid analysis?
A2: While less common, reversed-phase columns can be used for cyanuric acid analysis. However, this often requires specific sample preparation and mobile phase conditions to achieve adequate retention.[5] One study describes a method involving sample purification through a C18 column followed by further cleanup and analysis.[5]
Q3: Are there other types of columns suitable for cyanuric acid separation?
A3: Yes, several other column types have been successfully used, including:
-
Ion-Exchange Columns: Anion-exchange chromatography is effective for the simultaneous analysis of cyanuric acid and various inorganic anions.[6]
-
Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as HILIC and ion-exchange, offering unique selectivity for separating cyanuric acid and other compounds like melamine.[7][8]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique selectivity and can be used for the rapid analysis of cyanuric acid in complex matrices like swimming pool water.[9][10]
-
Phenyl Columns: These have also been used for the determination of cyanuric acid in swimming pool water.[9]
Q4: What are the advantages of using isotopically labeled internal standards for cyanuric acid analysis?
A4: Using isotopically labeled internal standards, such as ¹³C₃, ¹⁵N₃-cyanuric acid, is highly recommended for quantitative analysis, particularly with LC-MS/MS.[4][11] These standards help to correct for matrix effects and variations in instrument response, leading to more accurate and precise quantification.[12]
Troubleshooting Guide
Issue 1: Poor retention of cyanuric acid on a reversed-phase (C18) column.
-
Cause: Cyanuric acid is a very polar analyte and has little affinity for non-polar stationary phases like C18.
-
Solution:
-
Switch to a HILIC column: This is the most effective solution for retaining and separating polar compounds.[1][2][3]
-
Use an Ion-Pairing Agent: Adding an ion-pairing agent to the mobile phase can enhance retention on a C18 column, but it may suppress MS signals.
-
Consider a Mixed-Mode or PGC column: These offer alternative selectivities that may be suitable.[7][9]
-
Issue 2: Co-elution of cyanuric acid with interfering compounds from the matrix.
-
Cause: The sample matrix is complex, and other components have similar retention characteristics to cyanuric acid on the selected column.
-
Solution:
-
Optimize the mobile phase: Adjusting the mobile phase composition (e.g., organic solvent percentage, buffer concentration, pH) can alter the selectivity of the separation.[7][8]
-
Change the column chemistry: Switching to a column with a different stationary phase (e.g., from HILIC to PGC or a mixed-mode column) can resolve the co-elution.[7][9]
-
Improve sample preparation: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components before analysis.[13]
-
Issue 3: Inconsistent retention times for cyanuric acid.
-
Cause: This can be due to several factors, including column equilibration issues, mobile phase instability, or temperature fluctuations.
-
Solution:
-
Ensure proper column equilibration: HILIC columns, in particular, may require longer equilibration times between injections.
-
Prepare fresh mobile phase daily: The composition of the mobile phase can change over time, affecting retention.
-
Use a column oven: Maintaining a constant column temperature will improve retention time reproducibility.[3]
-
Issue 4: Low sensitivity when using LC-MS.
-
Cause: Poor ionization of cyanuric acid or signal suppression from matrix components or mobile phase additives.
-
Solution:
-
Optimize MS parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for cyanuric acid. Cyanuric acid is typically analyzed in negative ion mode.[3][4]
-
Mobile phase composition: High concentrations of non-volatile buffers can suppress the MS signal. Use volatile mobile phase additives like ammonium formate or ammonium acetate.[3]
-
Sample cleanup: Use SPE to reduce matrix suppression effects.[13]
-
Column Selection and Performance Data
| Column Type | Stationary Phase | Typical Application | Advantages | Disadvantages |
| HILIC | Silica, Amide, Zwitterionic | Analysis of polar compounds in various matrices (e.g., food, biological fluids).[1][3][4][14] | Excellent retention for polar analytes, compatible with MS.[2] | May require longer equilibration times. |
| Reversed-Phase | C18, Phenyl | Used in some methods, often with specific sample prep.[5] | Widely available and well-understood. | Poor retention for cyanuric acid without modification. |
| Ion-Exchange | Anion-Exchange | Simultaneous analysis of cyanuric acid and inorganic anions.[6] | High selectivity for charged analytes. | Mobile phase may not be MS-friendly. |
| Mixed-Mode | HILIC & Ion-Exchange | Simultaneous analysis of acidic and basic compounds like cyanuric acid and melamine.[8] | Versatile selectivity, can retain a wide range of analytes. | Method development can be more complex. |
| Porous Graphitic Carbon (PGC) | Graphitic Carbon | Analysis in complex matrices like swimming pool water.[9][10] | Unique selectivity, stable over a wide pH range. | Can have strong retention, requiring specific mobile phases. |
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of Cyanuric Acid
This protocol is a general guideline based on common practices for HILIC-based analysis of cyanuric acid.
-
Sample Preparation:
-
For solid samples (e.g., milk powder), extract with an acetonitrile/water mixture (e.g., 60:40 v/v).[12]
-
Centrifuge the extract to remove particulates.
-
Further dilute the supernatant with acetonitrile to match the initial mobile phase composition.
-
Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₃, ¹⁵N₃-cyanuric acid) prior to extraction.[12]
-
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[3][4]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: For cyanuric acid, m/z 128 → 42 and m/z 128 → 85 are commonly used for quantification and confirmation, respectively.[12] For the labeled internal standard, transitions such as m/z 134 → 44 and m/z 134 → 89 can be used.[12]
-
Protocol 2: Ion-Exchange Chromatography for Cyanuric Acid
This protocol is adapted for the analysis of cyanuric acid in samples like milk powder.[6]
-
Sample Preparation:
-
Disperse the sample in deionized water.
-
Heat and sonicate to aid dissolution.
-
Centrifuge and filter the supernatant.
-
-
Chromatographic Conditions:
Visualizations
Caption: A typical experimental workflow for the analysis of cyanuric acid using HILIC-MS/MS.
Caption: A decision tree for selecting the appropriate HPLC column for cyanuric acid analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. shodex.com [shodex.com]
- 3. LC/MS Analysis of Cyanuric Acid on Ascentis® Express HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 4. waters.com [waters.com]
- 5. High performance liquid chromatographic determination of cyanuric acid in human urine and pool water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cyanuric acid in milk powder by anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC determination of cyanuric acid in swimming pool waters using phenyl and confirmatory porous graphitic carbon columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of cyanuric acid in whey powder using HILIC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. food-safety.com [food-safety.com]
- 15. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cyanuric Acid-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with in-source fragmentation of Cyanuric acid-13C3 during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues related to the in-source fragmentation of the stable isotope-labeled internal standard, this compound.
Question 1: I am observing a significant fragment ion for my this compound internal standard in the MS1 scan, even without collision energy. What is causing this?
Answer: This phenomenon is known as in-source fragmentation (ISF). It occurs when the analyte ions gain enough internal energy to fragment within the ion source, before entering the mass analyzer.[1] The primary causes for the in-source fragmentation of this compound are:
-
High Declustering Potential (DP) or Fragmentor Voltage: These parameters apply a voltage to the ions as they enter the mass spectrometer, helping to remove solvent molecules (desolvation). However, if this voltage is too high, it can induce fragmentation.[1]
-
High Ion Source Temperature: Elevated temperatures in the ion source can increase the internal energy of the ions, leading to thermal degradation and fragmentation.[1]
Question 2: Why is the peak corresponding to the precursor ion of this compound (m/z 131) lower than expected, while a fragment ion (e.g., m/z 43 or m/z 87) is unusually intense?
Answer: This is a classic symptom of in-source fragmentation. A significant portion of your precursor ions are fragmenting in the ion source, which leads to a decrease in the intensity of the m/z 131 signal and a corresponding increase in the intensity of the fragment ion signals. This can negatively impact the accuracy and precision of your quantitative analysis, as the internal standard response will be inconsistent.
Question 3: How can I minimize or eliminate the in-source fragmentation of this compound?
Answer: Minimizing in-source fragmentation requires careful optimization of the ion source parameters. The goal is to find a balance where desolvation is efficient, but the conditions are gentle enough to prevent fragmentation.
Key Parameters to Optimize:
-
Declustering Potential (DP) / Fragmentor Voltage: Systematically reduce the declustering potential in small increments (e.g., 5-10 V) and monitor the intensity of the precursor ion (m/z 131) and the problematic fragment ion. The optimal DP will maximize the precursor ion signal while minimizing the fragment ion signal.
-
Ion Source Temperature: Lower the source temperature in increments (e.g., 10-20 °C) and observe the effect on the precursor and fragment ion intensities. Be mindful that excessively low temperatures can lead to poor desolvation and reduced overall signal.
-
Nebulizer and Heater Gas Flow Rates: While less direct, optimizing these gas flows can influence the desolvation efficiency and potentially allow for lower temperature settings.
FAQs: In-Source Fragmentation of this compound
Q1: What are the expected precursor and product ions for this compound in negative ion mode LC-MS/MS?
A1: For this compound, you should monitor the following mass transitions in negative electrospray ionization (ESI) mode:
-
Precursor Ion (Q1): m/z 131 ([M-H]⁻)
-
Product Ions (Q3): m/z 43 and m/z 87[2]
Q2: Will in-source fragmentation of this compound affect the quantification of the native (unlabeled) cyanuric acid?
A2: Yes, significantly. In isotope dilution mass spectrometry, the accuracy of quantification relies on a stable and consistent response from the internal standard. If the internal standard is fragmenting unpredictably in the source, the ratio of the analyte to the internal standard will be inaccurate, leading to unreliable quantitative results.
Q3: Could my mobile phase composition contribute to in-source fragmentation?
A3: While the primary drivers are voltage and temperature, the mobile phase can have an indirect effect. A mobile phase that promotes efficient ionization and desolvation may allow for the use of gentler source conditions (lower DP and temperature), thereby reducing the likelihood of in-source fragmentation. For cyanuric acid analysis, hydrophilic interaction liquid chromatography (HILIC) is often used with mobile phases containing acetonitrile and an aqueous buffer like ammonium acetate or ammonium formate.
Q4: Is it possible that my this compound standard is impure and contains the fragment as a contaminant?
A4: While possible, it is less likely if you are using a certified reference material from a reputable supplier. These standards typically come with a certificate of analysis detailing their chemical and isotopic purity. In-source fragmentation is a much more common cause of observing fragment ions in the absence of collision energy.
Data Presentation
The following table provides an illustrative example of how varying the declustering potential can impact the precursor and fragment ion intensities of this compound. Note: This data is for educational purposes to demonstrate a typical trend. Actual values will vary depending on the instrument and specific source conditions.
| Declustering Potential (V) | Precursor Ion (m/z 131) Intensity (Counts) | Fragment Ion (m/z 43) Intensity (Counts) | % Fragmentation (Fragment / (Precursor + Fragment)) |
| 20 | 850,000 | 50,000 | 5.6% |
| 40 | 950,000 | 100,000 | 9.5% |
| 60 | 800,000 | 250,000 | 23.8% |
| 80 | 600,000 | 500,000 | 45.5% |
| 100 | 350,000 | 800,000 | 69.6% |
Experimental Protocols
Detailed Methodology for Optimizing MS Parameters to Minimize In-Source Fragmentation of this compound
This protocol describes a systematic approach to optimize ion source parameters using direct infusion of a this compound standard.
-
Standard Preparation:
-
Prepare a 1 µg/mL solution of this compound in a typical mobile phase composition (e.g., 90:10 acetonitrile:10 mM ammonium acetate).
-
-
Direct Infusion Setup:
-
Set up a syringe pump to infuse the standard solution directly into the mass spectrometer's electrospray ion source at a constant flow rate (e.g., 10 µL/min).
-
Operate the mass spectrometer in negative ionization mode.
-
-
Initial Instrument Settings:
-
Set the instrument to acquire data in full scan mode (e.g., m/z 50-150) to observe the precursor and potential fragment ions.
-
Start with conservative source parameter settings:
-
Declustering Potential (DP) / Fragmentor Voltage: 20 V
-
Ion Source Temperature: 350 °C
-
Nebulizer Gas: 40 psi
-
Heater Gas: 40 psi
-
IonSpray Voltage: -4500 V
-
-
-
Declustering Potential Optimization:
-
While infusing the standard, acquire data for approximately 1-2 minutes at the initial DP of 20 V.
-
Increase the DP in increments of 10 V, allowing the signal to stabilize for 1-2 minutes at each step, up to a maximum of 100 V.
-
Record the intensities of the precursor ion (m/z 131) and the primary fragment ion (m/z 43) at each DP setting.
-
Plot the intensities of both ions as a function of the DP. Select the DP value that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ion.
-
-
Ion Source Temperature Optimization:
-
Set the DP to the optimal value determined in the previous step.
-
Begin with a source temperature of 450 °C and acquire data for 1-2 minutes.
-
Decrease the temperature in 50 °C increments down to 250 °C, allowing the signal to stabilize at each step.
-
Record the intensities of the precursor and fragment ions at each temperature.
-
Select the temperature that provides a stable and robust signal for the precursor ion while minimizing fragmentation.
-
-
Final Verification:
-
Once the optimal DP and temperature are established, confirm the settings by acquiring data in MRM mode, monitoring the transitions m/z 131 -> 43 and m/z 131 -> 87. The signal for these transitions should be minimal when no collision energy is applied.
-
Visualizations
Caption: Experimental workflow for optimizing MS parameters to minimize in-source fragmentation.
Caption: Cause and effect diagram for in-source fragmentation of this compound.
References
Validation & Comparative
Validation of an Analytical Method for Cyanuric Acid Using ¹³C₃-Labeled Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of cyanuric acid, with a focus on the validation of a method utilizing ¹³C₃-cyanuric acid as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in developing robust and accurate analytical methods, particularly for complex matrices encountered in food safety and clinical diagnostics. This document outlines key performance characteristics of various methods, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable analytical approach.
Comparative Performance of Analytical Methods
The choice of an analytical method for cyanuric acid quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most prevalent techniques, each offering distinct advantages. The inclusion of ¹³C₃-cyanuric acid as an internal standard significantly enhances the accuracy and precision of these methods by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3][4]
Below is a summary of the performance of different analytical methods for cyanuric acid, highlighting the benefits of using a ¹³C₃-labeled internal standard.
| Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Linearity (Range) | Recovery (%) | Precision (RSD %) | Reference |
| LC-MS/MS | ¹³C₃-Cyanuric Acid | Pork and Fish Tissue | 50 µg/kg | 10 - 1000 ng/mL | 75-125 | < 10 | [1][3] |
| LC-MS/MS | None specified | Pet Food | < 1 µg/kg | Not specified | Not specified | Not specified | [5] |
| LC-MS/MS | None specified | Food Matrices | 50 ppb (in catfish) | 1 - 1000 ppb | Not specified | Not specified | [6] |
| GC-MS | None specified | Infant Formula | 1 µg/g | Not specified | > 95 | Not specified | [7][8] |
| GC-MS | None specified | Pet Food | 10 µg/g | Not specified | Not specified | Not specified | [9] |
| HPLC-UV | None specified | Swimming Pool Water | 0.1 µg/mL | 1 - 10 µg/mL | 103 ± 3 | 8.6 | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative protocols for sample preparation and analysis of cyanuric acid using LC-MS/MS with a ¹³C₃-cyanuric acid internal standard, and a GC-MS method requiring derivatization.
LC-MS/MS Method with ¹³C₃-Cyanuric Acid Internal Standard
This method is adapted from established protocols for the analysis of cyanuric acid in food matrices and is suitable for a wide range of sample types.[1][5][6]
1. Sample Preparation and Extraction:
-
Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of ¹³C₃-cyanuric acid internal standard solution.
-
Add 20 mL of an extraction solvent (e.g., 50:50 acetonitrile:water).[1][9]
-
Vortex the mixture for 1 minute and sonicate for 30 minutes.[9]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[5]
-
Gradient: Start with 90% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyanuric Acid: Precursor Ion (m/z) 128 -> Product Ion (m/z) 42.
-
¹³C₃-Cyanuric Acid: Precursor Ion (m/z) 131 -> Product Ion (m/z) 43.
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
GC-MS Method (with Derivatization)
This method is suitable for volatile compounds and often requires a derivatization step to improve the chromatographic properties of cyanuric acid.[7][9]
1. Sample Preparation, Extraction, and Derivatization:
-
Follow a similar extraction procedure as for the LC-MS/MS method.
-
Evaporate the filtered extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to the dried residue.[9]
-
Cap the vial and heat at 70°C for 45 minutes to form the trimethylsilyl (TMS) derivative.[9]
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the TMS-derivative of cyanuric acid.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships in the method validation process.
Caption: Analytical workflow for cyanuric acid quantification.
Caption: Method validation comparison logic.
References
- 1. fda.gov [fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula [restek.com]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. High performance liquid chromatographic determination of cyanuric acid in human urine and pool water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Cyanuric Acid: Isotope Dilution vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. This guide provides a comparative assessment of quantitative assays for cyanuric acid, focusing on the linearity and range of methods utilizing the stable isotope-labeled internal standard, Cyanuric acid-13C3, against alternative analytical approaches. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted technique to enhance the accuracy and precision of mass spectrometry-based quantification by correcting for matrix effects and variations during sample processing and analysis.[1][2]
Comparison of Analytical Methods
The selection of an appropriate analytical method for cyanuric acid quantification depends on factors such as required sensitivity, sample matrix, available instrumentation, and the desired level of accuracy and precision. While isotope dilution mass spectrometry using this compound offers high specificity and can mitigate matrix effects, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization provide viable alternatives, particularly when a stable isotope-labeled standard is not available or cost-prohibitive.
Below is a summary of the performance characteristics of different quantitative methods for cyanuric acid.
| Method | Internal Standard | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| LC-MS/MS | This compound | 1.00 - 200 ng/mL[2] | 0.60 ng/mL[2] | 1.00 mg/kg[2] | High specificity and accuracy, corrects for matrix effects. |
| LC-MS/MS | None (External Standard) | 1 - 100 ng/mL[3] | 1 ng/mL[3] | Not Specified | High sensitivity. |
| HPLC-UV | None (External Standard) | 0.5 - 125 mg/L[4][5] | 0.05 mg/L[4][5] | Not Specified | Readily available instrumentation, cost-effective. |
| GC-MS | None (External Standard) | 0.01 - 2 mg/L[6] | 0.10 mg/kg[6][7] | 0.25 mg/kg[6][7] | High sensitivity, suitable for complex matrices after derivatization. |
| Ion Chromatography | None (External Standard) | Not Specified | 3.6 µg/L[8] | Not Specified | Environmentally friendly (no organic solvents), good for water samples.[8] |
| Turbidimetric Method | Not Applicable | Not Specified | Not Specified | Not Specified | Simple, rapid, suitable for field testing (e.g., swimming pools).[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of quantitative assays. Below are representative protocols for the primary analytical methods discussed.
Isotope Dilution LC-MS/MS using this compound
This method is highly selective and sensitive, making it suitable for complex matrices such as food and biological samples.
-
Sample Preparation:
-
Weigh a homogenized sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add extraction solvent (e.g., a mixture of acetonitrile, water, and diethylamine).
-
Vortex and sonicate the sample to ensure thorough extraction.
-
Centrifuge the sample to pellet solid debris.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary, or directly diluted for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Column: A suitable column for polar compounds, such as a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both cyanuric acid and this compound. For example, for cyanuric acid, m/z 128 → 42 (quantitative) and 128 → 85 (qualitative), and for 13C3, 15N3-cyanuric acid, m/z 134 → 44 and 134 → 89.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of cyanuric acid to the peak area of this compound against the concentration of the calibration standards.
-
Quantify the cyanuric acid concentration in the samples using the linear regression equation derived from the calibration curve.
-
HPLC-UV Method (External Standard Calibration)
This method is a cost-effective alternative to LC-MS/MS and is suitable for less complex matrices like water samples.
-
Sample Preparation:
-
For water samples, filtration may be the only required preparation step.
-
For more complex samples, an extraction and clean-up procedure similar to the LC-MS/MS method may be necessary.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 or a phenyl column is commonly used.[11]
-
Mobile Phase: An isocratic or gradient mixture of a phosphate buffer and methanol is often employed.[4][5] Effective pH control of the eluent is critical for reproducible results.[4][5]
-
UV Detection: The wavelength is typically set to 213 nm for optimal absorbance of the cyanurate ion.[4][5][11]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of cyanuric acid against the concentration of the calibration standards.
-
Determine the concentration of cyanuric acid in the samples from the calibration curve.
-
GC-MS Method with Derivatization (External Standard Calibration)
This method offers high sensitivity but requires a derivatization step to make the polar cyanuric acid volatile for gas chromatography.
-
Sample Preparation and Derivatization:
-
Extract cyanuric acid from the sample using an appropriate solvent.
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and a solvent like pyridine.
-
Heat the mixture to facilitate the derivatization reaction, which converts cyanuric acid to its more volatile trimethylsilyl derivative.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A GC system with a split/splitless injector.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms).
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.
-
Data Acquisition: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the derivatized cyanuric acid against the concentration of the derivatized standards.
-
Calculate the concentration of cyanuric acid in the samples based on the calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for a quantitative assay using an internal standard, such as this compound.
References
- 1. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [Determination and confirmation of cyanuric acid in infant formula using mixed-mode solid-phase extraction cartridge clean up-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.hach.com [cdn.hach.com]
- 10. images.hach.com [images.hach.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Internal Standards for Cyanuric Acid Analysis: 13C3 vs. 15N Labeling
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cyanuric acid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Isotope-labeled internal standards are the gold standard, effectively compensating for matrix effects and variations in sample preparation and instrument response. This guide provides an objective comparison of two commonly employed isotopically labeled internal standards for cyanuric acid analysis: Cyanuric acid-13C3 and 13C3,15N3-labeled cyanuric acid.
The primary role of an internal standard in quantitative analysis is to mimic the behavior of the analyte of interest throughout the analytical process. Stable isotope-labeled internal standards are ideal for this purpose as their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring they experience similar extraction efficiencies, chromatographic retention, and ionization responses. This co-elution and similar behavior allow for the correction of analytical variability, leading to enhanced precision and accuracy.
Performance Comparison
The following table summarizes the performance data for analytical methods utilizing either this compound or 13C3,15N3-cyanuric acid as an internal standard. The data is compiled from studies employing these standards for the quantification of cyanuric acid in various complex matrices.
| Performance Metric | This compound | 13C3,15N3-cyanuric acid | Matrix | Analytical Method |
| Limit of Detection (LOD) | 10 µg/kg[1][2] | 0.06 - 0.4 mg/kg | Catfish, Pork, Chicken, Pet Food[1][2] | LC-MS/MS[1][2] |
| Fish and Chicken Feed | GC-MS[3] | |||
| Limit of Quantification (LOQ) | Not explicitly stated | 0.06 - 0.4 mg/kg | Fish and Chicken Feed | GC-MS[3] |
| Coefficient of Variation (CV) | < 10%[1][2] | 1.8 - 7.4% (Relative Pooled Standard Deviation) | Catfish, Pork, Chicken, Pet Food[1][2] | LC-MS/MS[1][2] |
| Fish and Chicken Feed | GC-MS[3] | |||
| Recovery | 96 - 110%[1][2] | 96 - 98% | Catfish, Pork, Chicken, Pet Food[1][2] | LC-MS/MS[1][2] |
| Fish and Chicken Feed | GC-MS[3] | |||
| Linearity (Correlation Coefficient) | r² = 0.99988[4] | Not explicitly stated | Calibration Standards | LC-MS/MS[4] |
Experimental Methodologies
The selection of an internal standard is intrinsically linked to the analytical method employed. Below are detailed protocols from studies that have successfully utilized this compound and 13C3,15N3-cyanuric acid.
Method 1: LC-MS/MS with this compound Internal Standard[1][2][4]
This method was developed for the determination of melamine and cyanuric acid in various food matrices.
-
Sample Preparation:
-
Extraction: Samples were extracted with an aqueous methanol solution.
-
Liquid-Liquid Extraction: Further cleanup was performed using liquid-liquid extraction.
-
Solid-Phase Extraction (SPE): An ion exchange solid-phase clean-up step was employed to remove interfering matrix components.
-
-
Chromatography:
-
Technique: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
-
Mass Spectrometry:
-
Technique: Tandem Mass Spectrometry (MS/MS).
-
Internal Standard: [13C3]-cyanuric acid was used for isotope dilution.
-
Method 2: GC-MS with 13C3,15N3-cyanuric acid Internal Standard[3]
This method was developed for the quantitative determination of cyanuric acid in animal feed.
-
Sample Preparation:
-
Extraction: Samples were extracted with a diethylamine/acetonitrile/water solution using sonication and shaking.
-
Solid-Phase Extraction (SPE): The extract was cleaned up using dual solid-phase extraction with mixed-mode anionic and cationic extraction cartridges.
-
Derivatization: After solvent removal, cyanuric acid was converted to a tert-butyldimethylsilyl derivative.
-
-
Chromatography:
-
Technique: Gas Chromatography (GC).
-
-
Mass Spectrometry:
-
Technique: Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode.
-
Internal Standard: 13C3,15N3-cyanuric acid was employed for quantification.
-
Logical Workflow for Internal Standard Selection and Method Development
The process of selecting an appropriate internal standard and developing a robust analytical method follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for internal standard selection and analytical method development.
Signaling Pathway for Analyte and Internal Standard in LC-MS/MS
In a typical LC-MS/MS workflow, both the analyte (cyanuric acid) and its isotopically labeled internal standard traverse the system, undergoing identical processes until detection. This parallel processing is key to the internal standard's ability to correct for variations.
Caption: Analyte and internal standard pathway in an LC-MS/MS system.
Conclusion
Both this compound and 13C3,15N3-cyanuric acid have been demonstrated to be effective internal standards for the quantitative analysis of cyanuric acid in complex matrices. The choice between them may depend on the specific analytical technique employed (LC-MS/MS vs. GC-MS), the commercial availability and cost of the standard, and the desired level of mass separation from the native analyte. The experimental data presented indicates that both standards can achieve excellent accuracy, precision, and recovery when used in well-validated analytical methods. Ultimately, the selection should be based on a thorough evaluation of the method requirements and the performance characteristics of the chosen standard within the specific application.
References
- 1. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Performance of Cyanuric Acid-13C3 in Proficiency Testing: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cyanuric acid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive evaluation of Cyanuric acid-13C3's performance, particularly within the context of proficiency testing schemes. While direct comparative data from a single proficiency test is not publicly available, this guide synthesizes performance data from various validation studies and discusses the advantages of using this compound over other alternatives.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The most robust and widely accepted method for the accurate quantification of cyanuric acid is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique utilizes a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard. This standard is chemically identical to the cyanuric acid being measured but has a different mass due to the incorporation of three carbon-13 isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1][2][3]
The core principle behind using an isotopically labeled internal standard is its ability to mimic the behavior of the native analyte throughout the entire analytical process, from sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the workflow, any losses or variations that occur during the analysis will affect both the analyte and the internal standard equally. This allows for a highly accurate calculation of the analyte's concentration based on the ratio of the native analyte's signal to the internal standard's signal.[1][2][3]
Performance Data of this compound in Analytical Methods
Numerous studies have demonstrated the excellent performance of this compound as an internal standard for the analysis of cyanuric acid in various complex matrices, particularly in food products. The data consistently shows high recovery rates, low limits of detection, and excellent linearity, which are critical performance indicators in any quantitative method.
| Performance Metric | Food Matrix | Achieved Value | Reference |
| Recovery | Meat (Catfish, Pork, Chicken) & Pet Food | 96% - 110% (at 10 µg/kg) | [1] |
| Meat (Catfish, Pork, Chicken) & Pet Food | 96% - 109% (at 100 µg/kg) | [2] | |
| Pork and Fish Tissue | 75% - 125% | [4] | |
| Limit of Detection (LOD) | Meat (Catfish, Pork, Chicken) & Pet Food | 10 µg/kg | [1] |
| Limit of Quantitation (LOQ) | Pork and Fish Tissue | 50 µg/kg | [4] |
| Dry Infant Formula | 200 µg/kg | [4] | |
| Coefficient of Variation (CV) | Meat (Catfish, Pork, Chicken) & Pet Food | < 10% (at 10 µg/kg) | [1] |
| Meat (Catfish, Pork, Chicken) & Pet Food | 3% - 6% (at 100 µg/kg) | [2] | |
| Linearity (r²) | Calibration Standards (1-1000 ng/mL) | 0.99988 | [2] |
Comparison with Alternative Internal Standards
While this compound is considered the ideal internal standard for cyanuric acid analysis, other types of internal standards, such as deuterated analogues (e.g., cyanuric acid-d3), can also be used. However, 13C-labeled standards offer several distinct advantages:
-
Co-elution: this compound has virtually identical chromatographic behavior to the unlabeled cyanuric acid. This perfect co-elution is crucial for accurate compensation of matrix effects, which are a common source of error in LC-MS/MS analysis. Deuterated standards, on the other hand, can sometimes exhibit a slight chromatographic shift, leading to differential matrix effects and potentially biased results.
-
Isotopic Stability: The carbon-13 labels in this compound are an integral part of the molecule's carbon skeleton and are therefore highly stable. Deuterium labels, especially when located on heteroatoms, can sometimes be susceptible to back-exchange with protons from the solvent, which would compromise the accuracy of the quantification.
-
Absence of Isotope Effects: The difference in mass between 12C and 13C is less pronounced than that between hydrogen and deuterium. This minimizes the potential for isotope effects during sample preparation and analysis, ensuring that the labeled and unlabeled compounds behave identically.
Although direct comparative studies within proficiency testing schemes are scarce, the consensus in the scientific literature is that 13C-labeled internal standards provide a higher level of accuracy and robustness in quantitative mass spectrometry-based assays compared to their deuterated counterparts.[5][6]
Experimental Protocols
The following is a generalized experimental protocol for the analysis of cyanuric acid in food matrices using this compound as an internal standard, based on methodologies described in the cited literature.
1. Sample Preparation and Extraction
-
A homogenized sample of the food matrix (e.g., meat, pet food, infant formula) is weighed.
-
A known amount of this compound internal standard solution is added to the sample.
-
The sample is extracted with a suitable solvent mixture, typically aqueous methanol or acetonitrile.[1][4]
-
The mixture is homogenized and centrifuged to separate the solid and liquid phases.[4]
2. Solid-Phase Extraction (SPE) Cleanup
-
The supernatant from the extraction step is passed through a solid-phase extraction cartridge to remove interfering matrix components.[1]
-
The cartridge is washed, and the cyanuric acid and this compound are eluted with an appropriate solvent.
3. LC-MS/MS Analysis
-
The cleaned-up extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.[1]
-
The mass spectrometer is operated in negative ion mode and uses multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for both cyanuric acid and this compound.[4]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the analysis of cyanuric acid using this compound in a proficiency testing context.
Caption: Workflow of a proficiency testing scheme for cyanuric acid analysis.
Caption: Detailed analytical workflow for cyanuric acid quantification.
References
- 1. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Isotope Dilution Methods for Cyanuric Acid Analysis: A Comparison of Accuracy and Precision
For researchers and scientists requiring highly accurate and precise quantification of cyanuric acid, isotope dilution mass spectrometry (IDMS) stands out as a premier analytical technique. This guide provides a comparative overview of IDMS against other common analytical methods, supported by performance data and detailed experimental protocols. The inherent ability of isotope dilution to correct for sample loss during preparation and for matrix effects during analysis makes it an exceptionally robust method for complex matrices encountered in food safety and environmental monitoring.
Performance Comparison of Analytical Methods
Isotope dilution methods, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), consistently demonstrate superior accuracy and precision compared to other techniques. The use of a stable, isotopically labeled internal standard, such as ¹³C₃-cyanuric acid or ¹³C₃¹⁵N₃-cyanuric acid, is central to the method's success.[1][2][3] This standard behaves almost identically to the native cyanuric acid during extraction, cleanup, and analysis, effectively nullifying variations that could otherwise compromise quantification.
In contrast, methods like Gas Chromatography-Mass Spectrometry (GC-MS) often require derivatization to make cyanuric acid volatile, which can introduce variability.[4][5] While effective, this extra step can impact precision. Simpler methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and turbidimetric test kits are also used but generally offer lower sensitivity and are more susceptible to interferences from the sample matrix.[6][7][8]
The following table summarizes the performance characteristics of various methods for cyanuric acid determination.
| Method | Typical Accuracy (Recovery %) | Typical Precision (RSD %) | Limit of Quantification (LOQ) | Notes |
| LC-IDMS/MS | 96 - 110%[1][2] | < 10%[1][2] | 25 - 50 µg/kg (tissue)[3] | High specificity and accuracy; corrects for matrix effects.[3] |
| GC-MS | Variable (dependent on derivatization) | Generally higher RSD than LC-MS/MS | ~10 µg/g[4] | Requires derivatization; good for screening.[4][5] |
| HPLC-UV | 103 ± 3%[8] | 4 - 11%[8] | 0.1 µg/mL (water)[8] | Susceptible to matrix interference; lower sensitivity. |
| Ion Chromatography (IC) | 88 - 109%[7] | Comparable to colorimetric methods | 3.6 µg/L (for CYA)[7] | Environmentally friendly (aqueous eluents).[7] |
| Turbidimetric Kits | Prone to interference[6] | High variance possible[6] | 0 - 200 ppm range[6] | Simple, for poolside testing; not for precise lab use.[6] |
Experimental Workflows and Protocols
To achieve the high accuracy and precision detailed above, a meticulously executed experimental workflow is essential. Below is a diagram illustrating a typical workflow for the analysis of cyanuric acid using isotope dilution LC-MS/MS.
Figure 1. Workflow for Cyanuric Acid Analysis by Isotope Dilution LC-MS/MS.
Detailed Experimental Protocol: Isotope Dilution LC-MS/MS
This protocol is a synthesized example based on common methodologies for the analysis of cyanuric acid in food matrices like infant formula or meat.[3][9]
1. Materials and Reagents
-
Cyanuric acid (native standard)
-
¹³C₃-Cyanuric acid or ¹³C₃¹⁵N₃-Cyanuric acid (isotopically labeled internal standard)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)[3]
2. Standard Preparation
-
Prepare individual stock solutions of native and labeled cyanuric acid (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.[3]
-
Create a series of working calibration standards by serially diluting the native stock solution.
-
Spike each calibration standard with a fixed concentration of the labeled internal standard (e.g., 100 ng/mL).
3. Sample Preparation
-
Weigh a homogenized test portion of the sample (e.g., 0.5 g to 5 g) into a centrifuge tube.[3][9]
-
Add a precise volume of the isotopically labeled internal standard solution to the sample.
-
Add the extraction solvent (e.g., 20 mL of 50:50 acetonitrile:water with formic acid) and homogenize.[3][9]
-
Centrifuge the sample to separate solids. The supernatant contains the extracted cyanuric acid.
4. Solid Phase Extraction (SPE) Cleanup
-
Condition the SPE cartridge according to the manufacturer's instructions. For cyanuric acid (anionic), a mixed-mode anion exchange (MAX) cartridge is often used.[3]
-
Load an aliquot of the sample extract supernatant onto the cartridge.
-
Wash the cartridge with a solvent (e.g., acetonitrile) to remove interferences.
-
Elute the cyanuric acid from the cartridge using an appropriate solvent (e.g., 4% formic acid in acetonitrile).
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Heated electrospray ionization (HESI) in negative ion mode is used for cyanuric acid.[3]
-
Detection: Selected Reaction Monitoring (SRM) is employed to monitor specific precursor-to-product ion transitions for both native and labeled cyanuric acid, ensuring high selectivity and sensitivity.[3]
-
6. Quantification
-
A calibration curve is generated by plotting the ratio of the peak area of the native cyanuric acid to the peak area of the labeled internal standard against the concentration of the native standard.
-
The concentration of cyanuric acid in the sample is determined by calculating the same peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.
Comparison with GC-MS Methodology
While LC-MS/MS is often preferred, GC-MS provides a viable, albeit more complex, alternative.
Key Differences in GC-MS Protocol:
-
Derivatization: A critical step for GC-MS is the derivatization of cyanuric acid to increase its volatility. This is commonly done using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl derivative.[4] The sample extract is dried and then heated with the derivatizing agent before injection.[4]
-
Separation: A gas chromatograph separates the derivatized cyanuric acid based on its boiling point and interaction with the GC column's stationary phase.
-
Ionization: Electron Ionization (EI) is typically used in GC-MS.[10]
The derivatization step in GC-MS can be a source of variability and may not always proceed to 100% completion, potentially affecting the accuracy and precision of the results. In contrast, LC-IDMS/MS analyzes the compound directly, simplifying sample preparation and avoiding this potential source of error.[4][11]
Conclusion
For applications demanding the highest levels of accuracy and precision in cyanuric acid quantification, isotope dilution LC-MS/MS is the method of choice. Its ability to use an internal standard that perfectly mimics the analyte's behavior corrects for analytical errors that can affect other methods. While techniques like GC-MS and HPLC-UV have their applications, they do not offer the same level of robustness, particularly in complex sample matrices. The superior performance of IDMS makes it the gold standard for reference laboratories and regulatory monitoring.
References
- 1. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. fda.gov [fda.gov]
- 4. agilent.com [agilent.com]
- 5. food-safety.com [food-safety.com]
- 6. poolhelp.com [poolhelp.com]
- 7. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High performance liquid chromatographic determination of cyanuric acid in human urine and pool water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Stability Showdown: Evaluating Cyanuric Acid-13C3 as a Robust Internal Standard for Accurate Bioanalysis
For researchers, scientists, and drug development professionals striving for precision in quantitative analysis, the stability of internal standards is paramount. This guide provides a comprehensive evaluation of the stability of Cyanuric acid-13C3 in stock solutions and sample extracts, offering a comparative perspective against other isotopically labeled alternatives and detailed experimental protocols for in-house verification.
In the landscape of bioanalysis, particularly in methodologies employing liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reproducible results. This compound has emerged as a widely used internal standard for the quantification of cyanuric acid, a compound of interest in various matrices, from environmental samples to biological fluids. This guide delves into the critical aspect of its stability, a key determinant of its reliability in analytical assays.
Understanding the Stability Profile of this compound
The stability of an internal standard directly impacts the integrity of quantitative data. Degradation of the internal standard can lead to an overestimation of the analyte concentration, while its interaction with matrix components can introduce variability. Therefore, a thorough understanding of the stability of this compound under various storage and handling conditions is essential.
Stock Solution Stability
The longevity of this compound in its solid form and in various solvents is a primary consideration for laboratories. Based on manufacturer recommendations and available data, the following storage conditions are advised:
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| Solid (Powder) | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| In Methanol | Not specified | 15 months |
Table 1: Recommended Storage Conditions and Shelf Life for this compound.
It is crucial to note that the stability in solvent can be dependent on the specific solvent used. While data for dimethyl sulfoxide (DMSO) and methanol are available, stability in other organic solvents or aqueous solutions may vary.
Stability in Sample Extracts
The ultimate test of an internal standard's robustness is its stability within the final sample extract, where it is exposed to a complex mixture of endogenous compounds. While specific long-term stability data in various processed sample extracts are not extensively published, the use of this compound in methods for analyzing food matrices suggests its adequate stability during the analytical workflow. Factors that can influence stability in extracts include pH, the presence of enzymes, and exposure to light and temperature.
Comparative Analysis: this compound vs. Other Isotopically Labeled Alternatives
The choice of isotopic labeling can influence the stability and utility of an internal standard. While this compound is a popular choice, alternatives such as Cyanuric acid-15N3 are also available.
| Feature | This compound | Cyanuric acid-15N3 (Anticipated) |
| Isotopic Purity | Commercially available with high isotopic purity. | Commercially available with high isotopic purity. |
| Chemical Stability | The carbon-13 isotope does not alter the fundamental chemical properties or reactivity of the molecule. | The nitrogen-15 isotope is also stable and not expected to significantly alter the chemical stability. |
| Potential for Isotope Exchange | Carbon-13 is a stable isotope with no risk of exchange under typical analytical conditions. | Nitrogen-15 is also a stable isotope with a low risk of exchange. |
| Mass Difference | Provides a +3 Da mass shift from the unlabeled analyte. | Provides a +3 Da mass shift from the unlabeled analyte. |
| Cost & Availability | Generally more readily available and potentially more cost-effective due to established synthesis routes. | May be less commonly available and potentially more expensive. |
Table 2: A Comparative Overview of this compound and Anticipated Properties of Cyanuric acid-15N3.
In the absence of direct comparative stability studies, the chemical similarity between the two labeled compounds suggests that their stability profiles would be comparable under identical conditions. The primary advantages of 13C labeling include its inherent stability and the unlikelihood of isotopic exchange.
Experimental Protocols for Stability Evaluation
To ensure the reliability of this compound in a specific analytical method, it is best practice to perform in-house stability assessments. The following are detailed protocols for evaluating the stability of stock solutions and sample extracts.
Stock Solution Stability Protocol
This experiment assesses the stability of this compound in a chosen solvent over time at different storage temperatures.
Objective: To determine the long-term stability of this compound stock solutions.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, DMSO, acetonitrile)
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the desired solvent.
-
Prepare a series of working solutions by diluting the stock solution to a concentration relevant to the analytical method (e.g., 1 µg/mL).
-
Divide the working solutions into aliquots in amber vials to minimize light exposure.
-
Store the aliquots at different temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Analyze the samples by LC-MS/MS and compare the peak area response to the response at time zero.
-
The internal standard is considered stable if the mean response at each time point is within ±15% of the initial response.
Freeze-Thaw Stability Protocol
This experiment evaluates the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Objective: To assess the stability of this compound in a relevant biological matrix subjected to multiple freeze-thaw cycles.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound stock solution
-
LC-MS/MS system
Procedure:
-
Spike the blank biological matrix with a known concentration of this compound at low and high concentrations.
-
Aliquot the spiked matrix into multiple tubes.
-
Store the aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Subject the samples to a predetermined number of freeze-thaw cycles (e.g., 3-5 cycles). A single cycle consists of freezing the samples for at least 12 hours and then thawing them unassisted at room temperature.
-
After the final thaw, process and analyze the samples alongside freshly prepared stability assessment samples.
-
The internal standard is considered stable if the measured concentration of the freeze-thaw samples is within ±15% of the nominal concentration.
Bench-Top Stability in Sample Extract Protocol
This experiment determines the stability of the processed this compound in the final sample extract at room temperature.
Objective: To evaluate the short-term stability of extracted this compound at ambient temperature.
Materials:
-
Spiked biological matrix samples
-
Extraction solvents and equipment
-
LC-MS/MS system
Procedure:
-
Extract the analyte and this compound from the biological matrix according to the established analytical method.
-
Leave the final extracts on the bench at room temperature for a period that simulates the expected sample analysis time (e.g., 4, 8, 24 hours).
-
Analyze the samples at the specified time points and compare the results to those of freshly extracted samples.
-
The internal standard is considered stable if the analyte-to-internal standard peak area ratio of the stored extracts is within ±15% of the ratio for the freshly prepared extracts.
Visualizing the Workflow for Stability Assessment
To provide a clear overview of the process, the following diagram illustrates the experimental workflow for evaluating the stability of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Sample Extraction from Complex Matrices
The stability of this compound is also contingent on the extraction procedure used to isolate it from the sample matrix. A robust extraction method will efficiently recover the internal standard while minimizing degradation. One published method for the extraction of melamine and cyanuric acid from meat and pet food involves the following steps:
-
Homogenization: Solid samples are homogenized.
-
Extraction: The homogenized sample is extracted with an aqueous methanol solution.
-
Internal Standard Spiking: this compound is added to the extract.
-
Liquid-Liquid Extraction: Further purification is performed using a liquid-liquid extraction.
-
Solid-Phase Extraction (SPE): The extract is cleaned up using an ion-exchange solid-phase extraction cartridge.
-
Analysis: The final extract is analyzed by LC-MS/MS.
The following diagram illustrates a generalized sample preparation workflow.
Caption: Generalized workflow for sample preparation using this compound.
Conclusion
This compound is a reliable and stable internal standard for quantitative bioanalysis when stored and handled correctly. Its inherent chemical stability, coupled with the low risk of isotopic exchange, makes it a superior choice for robust analytical methods. While direct comparative stability data against other isotopically labeled analogs like Cyanuric acid-15N3 is limited, the fundamental properties of the 13C isotope provide a high degree of confidence in its performance.
For optimal results, it is imperative that researchers conduct in-house stability validations tailored to their specific analytical methods and sample matrices. The experimental protocols and workflows provided in this guide offer a solid framework for such evaluations, empowering laboratories to ensure the accuracy and reproducibility of their quantitative data. By understanding and verifying the stability of this compound, researchers can confidently employ this essential tool in their pursuit of scientific advancement.
A Comparative Guide to LC-MS/MS and GC-MS Methods for Cyanuric Acid Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cyanuric acid, a compound of interest in various fields from food safety to environmental monitoring, relies on robust analytical methodologies. This guide provides a detailed cross-validation of two powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a comprehensive comparison of their experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific analytical needs.
At a Glance: Method Comparison
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Simple extraction | Extraction followed by mandatory derivatization |
| Analysis Time | Fast, typically under 10 minutes per sample[1] | Longer, including derivatization and longer GC run times[2] |
| Sensitivity | High, with Limits of Quantification (LOQ) reaching sub-µg/kg levels[1] | Good, with detection limits around 10 µg/g without specialized techniques[3] |
| Specificity | High, due to MS/MS detection | High, with mass spectral confirmation |
| Throughput | High, amenable to automation | Lower, due to the derivatization step |
| Matrix Effects | Can be significant, often requiring internal standards for correction[4] | Less prone to ion suppression, but matrix can affect derivatization efficiency |
Experimental Workflows
The following diagram illustrates the typical experimental workflows for the determination of cyanuric acid using LC-MS/MS and GC-MS.
Detailed Experimental Protocols
LC-MS/MS Method
This method is characterized by its straightforward sample preparation and high sensitivity.
-
Sample Preparation and Extraction :
-
Homogenize the solid sample.
-
For food matrices, a common extraction solvent is a mixture of acetonitrile and water (e.g., 50:50 v/v).[3][4] For some applications, a small amount of diethylamine is added to the solvent mixture to disrupt the potential ion pairing between cyanuric acid and melamine.[3]
-
The mixture is typically vortexed and sonicated to ensure efficient extraction.[3]
-
Following extraction, the sample is centrifuged, and the supernatant is filtered through a 0.20-µm or 0.45-µm filter before injection.[3]
-
-
Chromatographic Separation :
-
Mass Spectrometric Detection :
GC-MS Method
This technique requires a derivatization step to increase the volatility of cyanuric acid for gas-phase analysis.
-
Sample Preparation and Extraction :
-
Derivatization :
-
The dried extract is derivatized to create a more volatile and thermally stable compound. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[6]
-
The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set period (e.g., 45 minutes).[6]
-
-
Chromatographic Separation :
-
A non-polar capillary column, such as a DB-5MS, is commonly used for the separation of the derivatized cyanuric acid.[7]
-
-
Mass Spectrometric Detection :
-
The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2]
-
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of the two methods as reported in various studies.
| Performance Metric | LC-MS/MS | GC-MS | Reference(s) |
| Linearity Range | 1 ng/mL to 100 ng/mL | 10 µg/g to 200 µg/g | [2][3] |
| Limit of Detection (LOD) | As low as 0.05 ppb | ~1 µg/g | [6][8] |
| Limit of Quantification (LOQ) | 50 µg/kg in tissue and liquid formula | 10 µg/g | [3][4] |
| Recovery | 75-125% in fortified samples | >95% | [2][4] |
| Internal Standard | Isotopically labeled cyanuric acid (e.g., 13C3-cyanuric acid) is commonly used.[4] | Benzoguanamine has been used as an internal standard.[6] |
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the determination of cyanuric acid. The choice between the two methods will largely depend on the specific requirements of the analysis.
LC-MS/MS offers superior sensitivity and higher throughput due to its simpler sample preparation, making it the preferred method for trace-level quantification and the analysis of a large number of samples.[8]
GC-MS , while requiring a more involved sample preparation process including derivatization, is a robust and widely available technique.[2][6] It can be a cost-effective alternative when the highest sensitivity is not the primary concern.
For researchers in fast-paced environments such as drug development and food safety testing, the speed and sensitivity of LC-MS/MS are highly advantageous. However, for laboratories where GC-MS instrumentation is more readily available and the sample load is manageable, this classic technique remains a viable and effective option.
References
- 1. sciex.com [sciex.com]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]
- 5. waters.com [waters.com]
- 6. GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
The Gold Standard: Justifying Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity and regulatory success. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against structural analog alternatives, supported by experimental data, to underscore the scientific justification for their use in methods submitted to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
In the realm of quantitative liquid chromatography-mass spectrometry (LC-MS) assays, the internal standard is the cornerstone of analytical accuracy and precision. Its primary role is to compensate for the inherent variability in sample preparation, extraction, and analysis. While various compounds can be employed as internal standards, SIL-ISs have emerged as the "gold standard," a status consistently reinforced by regulatory guidance.[1] The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, strongly recommends the use of a SIL-IS whenever possible, highlighting its ability to mimic the analyte of interest throughout the analytical process.[2]
Superior Performance: A Head-to-Head Comparison
A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). This subtle modification in mass allows for its distinction from the analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.[3] This near-perfect mimicry is the foundation of its superior performance compared to structural analogs, which are compounds with a similar but not identical chemical structure to the analyte.
The key advantages of using a SIL-IS are most evident when examining critical bioanalytical validation parameters:
-
Accuracy and Precision: SIL-ISs consistently lead to improved accuracy and precision in bioanalytical assays.[4] By co-eluting with the analyte, they experience the same matrix effects and variability in ionization, leading to more reliable normalization of the analyte's signal.[5][6]
-
Matrix Effect Compensation: The "matrix effect" – the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix – is a significant source of error in LC-MS analysis.[7] A SIL-IS experiences the same matrix effects as the analyte, allowing for effective compensation and more accurate quantification.[8] Structural analogs, with their different physicochemical properties, may not co-elute perfectly and can be affected differently by the matrix, leading to biased results.[3]
-
Recovery Variability: The efficiency of extracting the analyte from the biological matrix can vary between samples. A SIL-IS, due to its identical chemical nature, will have a recovery that closely tracks that of the analyte, correcting for any inconsistencies in the sample preparation process.[9]
Quantitative Data at a Glance
The following tables summarize experimental data from a comparative study on the analysis of immunosuppressant drugs, illustrating the superior performance of SIL-ISs over analog internal standards (ANISs).
Table 1: Comparison of Accuracy (% Bias) for Immunosuppressant Drugs
| Analyte | Internal Standard Type | Low QC (% Bias) | Medium QC (% Bias) | High QC (% Bias) |
| Tacrolimus | SIL-IS (¹³C, D₂) | -1.2 | -0.5 | -1.8 |
| Analog IS (Ascomycin) | 0.2 | 1.5 | -0.9 | |
| Sirolimus | SIL-IS (¹³C, D₃) | 12.2 | 10.8 | 9.5 |
| Analog IS (Desmethoxy-rapamycin) | 11.4 | 9.9 | 8.7 | |
| Ciclosporin A | SIL-IS (D₁₂) | -2.1 | -3.5 | -4.2 |
| Analog IS (CsD) | -2.0 | -3.2 | -4.0 | |
| Everolimus | SIL-IS (D₄) | 9.1 | 8.5 | 7.9 |
| Analog IS (Desmethoxy-rapamycin) | 9.8 | 9.1 | 8.3 |
Data adapted from a study comparing the performance of isotopically labeled and structural analog internal standards.[10]
Table 2: Comparison of Precision (%CV) for Immunosuppressant Drugs
| Analyte | Internal Standard Type | Within-Day Precision (%CV) | Between-Day Precision (%CV) |
| Tacrolimus | SIL-IS (¹³C, D₂) | < 10 | < 8 |
| Analog IS (Ascomycin) | < 10 | < 8 | |
| Sirolimus | SIL-IS (¹³C, D₃) | < 10 | < 8 |
| Analog IS (Desmethoxy-rapamycin) | < 10 | < 8 | |
| Ciclosporin A | SIL-IS (D₁₂) | < 10 | < 8 |
| Analog IS (CsD) | < 10 | < 8 | |
| Everolimus | SIL-IS (D₄) | < 10 | < 8 |
| Analog IS (Desmethoxy-rapamycin) | < 10 | < 8 |
Data adapted from a study comparing the performance of isotopically labeled and structural analog internal standards.[10] In this particular study, both internal standard types met the acceptance criteria for precision.
Experimental Protocols for Key Validation Experiments
To ensure the reliability of a bioanalytical method, regulatory guidelines mandate the validation of several key parameters.[4][10] The following are detailed protocols for essential experiments to demonstrate the suitability of an internal standard.
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).
Methodology:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Analyze a minimum of five replicates of each QC concentration level in at least three separate analytical runs on different days.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration (%Bias).
-
Calculate the precision as the coefficient of variation (%CV) for the replicates at each concentration level.
Acceptance Criteria (FDA & EMA):
-
Accuracy: The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should not deviate by more than ±20%.[11][12]
-
Precision: The %CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[11][12]
Matrix Effect Evaluation
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
Methodology (Post-Extraction Addition):
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extracts spiked with the analyte and IS at low and high concentrations.
-
Set C: Blank matrix spiked with the analyte and IS at low and high concentrations before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and IS by comparing the peak areas in Set B to those in Set A.
-
Calculate the IS-normalized Matrix Factor by dividing the analyte MF by the IS MF.
Acceptance Criteria:
-
The coefficient of variation of the IS-normalized matrix factor across all matrix sources should be ≤15%.[8]
Visualizing the Rationale and Workflow
The following diagrams, generated using the DOT language, illustrate the logical justification for using a SIL-IS and the typical experimental workflow in a regulated bioanalytical method.
Conclusion
The use of stable isotope-labeled internal standards is not merely a preference but a scientifically robust approach to ensuring the quality and reliability of bioanalytical data for regulatory submissions. Their ability to closely mimic the analyte of interest throughout the entire analytical process provides superior accuracy and precision compared to structural analogs. By adhering to the principles of bioanalytical method validation and employing SIL-ISs, researchers and drug development professionals can significantly enhance the integrity of their data, thereby facilitating a smoother path toward regulatory approval.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of Cyanuric Acid-13C3: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Cyanuric acid-13C3, a stable isotope-labeled chemical, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As with any laboratory chemical, disposal procedures should be handled with precision and adherence to established protocols. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[1] Handle this compound in a well-ventilated area.[2] In case of a spill, collect the material using an absorbent, non-combustible material and place it in a suitable container for disposal.[2] Avoid generating dust.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local environmental control regulations.[2] It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[2][4]
Step 1: Waste Identification and Determination The first step is to classify this compound as a hazardous waste at the point of generation. This determination must be made by trained laboratory personnel. The waste can be in solid form or in an aqueous solution.
Step 2: Container Selection and Labeling
-
Container Selection : Use a chemically compatible container for waste collection, preferably the original container if it's in good condition and meets current standards.[5][6] The container must be free from damage, have a secure, leak-proof closure, and be appropriate for the volume of waste.[7] Plastic containers are generally preferred.[5] Do not use food containers for storing hazardous waste.[6]
-
Labeling : Each waste container must be clearly labeled with the words "Hazardous Waste".[6] The label must also include:
-
The full chemical name: "this compound" (no abbreviations).[7]
-
A list of all chemical constituents in the container.[6]
-
The date when waste was first added to the container (generation start date).[7]
-
The location where the waste was generated (e.g., department and room number).[7]
-
The name and contact information of the principal investigator.[7]
-
Applicable hazard warnings (e.g., "Causes skin irritation," "Causes serious eye irritation").[4]
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the properly labeled waste container in a designated SAA, which must be at or near the point of waste generation.[5][6] The waste must be under the control of laboratory personnel.[7]
-
Segregation : Store this compound waste away from incompatible materials, such as strong oxidizing agents.[3][8] It is crucial to store acids and bases separately, and to keep acids away from cyanides or sulfides.[6]
-
Storage Conditions : Keep the waste container tightly closed except when adding waste.[5][6] The storage area should be well-ventilated.[7]
-
Accumulation Time Limits : Partially filled, properly labeled containers can remain in an SAA for up to one year.[6] Under the EPA's Subpart K regulations for academic laboratories, waste must be removed from the laboratory every twelve months.[9] Once a container is full, it must be removed from the SAA within three days.[6]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Once the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.[5]
-
Professional Disposal : The EHS department will arrange for the collection of the waste by a licensed and insured professional laboratory waste disposal company.[7] Do not attempt to dispose of this compound down the drain or in the regular trash.[7]
Regulatory Framework for Hazardous Waste
The management of hazardous waste in laboratories is primarily governed by the Resource Conservation and Recovery Act (RCRA). The U.S. Environmental Protection Agency (EPA) provides specific regulations, including alternative standards for academic laboratories under 40 CFR Part 262, Subpart K.[9]
| Parameter | Requirement | Regulatory Body |
| Waste Determination | Must be performed at the point of generation by trained professionals. | EPA |
| Container Labeling | Must include "Hazardous Waste," chemical constituents, and generation date.[6][7] | EPA |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation.[6] | EPA |
| Maximum Storage Time (in SAA) | Up to 12 months for partially filled containers.[6] | EPA |
| Container Status | Must be kept closed except when adding waste.[5][6] | OSHA / EPA |
| Incompatible Wastes | Must be segregated using physical barriers.[6][7] | EPA / NRC |
| Disposal Method | Through a licensed hazardous waste disposal company.[2][7] | EPA |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of laboratory chemical waste.
References
- 1. steinbach-group.com [steinbach-group.com]
- 2. isotope.com [isotope.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for Cyanuric Acid-13C3
This guide provides essential safety and logistical information for the handling and disposal of Cyanuric acid-13C3, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the stable isotope-labeled compound.
I. Personal Protective Equipment (PPE)
When handling this compound, which is a solid, appropriate personal protective equipment should be worn to prevent skin and eye contact, as well as inhalation.[1][2] The primary hazards associated with this compound are chemical, not radiological, as stable isotopes are not radioactive.[3] The recommended PPE is summarized in the table below.
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves.[3] | To prevent direct skin contact with the compound. |
| Body Protection | A standard laboratory coat should be worn.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | A respirator is required when dusts are generated.[4] | To prevent inhalation of fine particles. |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and to prevent cross-contamination.[3] The following step-by-step operational plan outlines the key stages of the handling process.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Recommended storage is at +4°C.[6]
-
Label the storage area clearly, indicating the presence of a stable isotope-labeled compound.
2. Handling and Use:
-
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of aerosolization.[3]
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing boats to prevent cross-contamination.
-
Avoid creating dust during transfer and weighing.[5]
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.[3]
-
Wearing appropriate PPE, cover the spill with a damp paper towel or an absorbent material like vermiculite to prevent dust from becoming airborne.[3][7]
-
Gently clean up the material, working from the outside in.[3]
-
Place all contaminated materials into a sealed plastic bag for disposal as chemical waste.[3]
-
Decontaminate the spill area with soap and water.[3]
4. Disposal Plan:
-
Waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[3]
-
The disposal procedures are generally the same as for the unlabeled compound.[3]
-
Do not mix with other waste streams.
-
Contaminated materials such as gloves, paper towels, and weighing boats should be collected in a designated, labeled waste container.
III. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. safety.nmsu.edu [safety.nmsu.edu]
- 3. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
